Penicillin G potassium

Catalog No.
S001851
CAS No.
113-98-4
M.F
C16H17KN2O4S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin G potassium

CAS Number

113-98-4

Product Name

Penicillin G potassium

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17KN2O4S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Synonyms

Benpen, Benzylpenicillin, Benzylpenicillin Potassium, Coliriocilina, Crystapen, Or-pen, Parcillin, Pekamin, Pengesod, Penibiot, Penicilina G Llorente, Penicillin G, Penicillin G Jenapharm, Penicillin G Potassium, Penicillin G Sodium, Penicillin Grünenthal, Penilevel, Peniroger, Pfizerpen, Sodiopen, Sodipen, Sodium Benzylpenicillin, Sodium Penicillin, Unicilina, Ursopen, Van-Pen-G

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

The exact mass of the compound Penicillin G potassium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of organic potassium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: Inhibiting Cell Wall Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Benzylpenicillin potassium exerts its bactericidal effect by specifically targeting the synthesis of the bacterial peptidoglycan cell wall.

  • Molecular Target: The antibiotic binds to several Penicillin-Binding Proteins (PBPs), which are bacterial enzymes—primarily transpeptidases and carboxypeptidases—located on the inner membrane and in the periplasmic space [1] [2]. These enzymes are essential for the final stages of peptidoglycan assembly.
  • Biochemical Inhibition: PBPs catalyze the cross-linking of the glycan strands in the peptidoglycan layer, a process called transpeptidation. By binding to the active site of these enzymes, benzylpenicillin blocks this cross-linking reaction [3] [2]. The core β-lactam ring of penicillin is structurally similar to the D-alanyl-D-alanine terminus of the pentapeptide side chains in the nascent peptidoglycan. This allows it to be recognized by the PBP active site, where the β-lactam ring is ruptured, forming a stable, covalent acyl-enzyme complex that permanently inactivates the PBP [2].
  • Cellular Consequence: The inhibition of PBPs leads to the production of a structurally deficient cell wall that cannot withstand internal osmotic pressure. This results in cell lysis and bacterial death, often mediated by the activity of bacterial autolysins [1] [4].

The following diagram illustrates this sequential process:

G A Benzylpenicillin Potassium B Binds to Penicillin-Binding Proteins (PBPs) A->B C Inhibits Peptidoglycan Cross-Linking B->C D Weakens Bacterial Cell Wall C->D E Osmotic Lysis & Cell Death D->E

Diagram of benzylpenicillin's bactericidal mechanism.

Key Biochemical & Pharmacological Properties

The table below summarizes core quantitative data essential for research and development applications [1] [4].

Property Specification / Value
Chemical Formula C₁₆H₁₇KN₂O₄S [5]
Molecular Weight 372.48 g/mol [5] [6]
CAS Number 113-98-4 [7] [6]
Protein Binding 45-68% (primarily albumin) [1]
Primary Elimination Renal (via tubular secretion) [1] [3]
Half-life (Normal Renal Function) 0.4 - 0.9 hours [1]
Solubility (Water) Very soluble (e.g., 74 mg/mL) [7] [6]

Experimental & Clinical Considerations

For successful in vitro and in vivo application, several practical factors must be considered.

  • Antibacterial Spectrum: Benzylpenicillin is primarily effective against Gram-positive bacteria such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, and non-penicillinase producing Staphylococcus [1] [7]. It has limited activity against Gram-negative organisms, with exceptions like Neisseria meningitidis and some Pasteurella species [1].
  • Stability in Solution: Benzylpenicillin is highly unstable in aqueous solutions and degrades rapidly, especially at elevated temperatures and in unbuffered, neutral pH solutions. A 2024 study found that unbuffered solutions degraded completely after 8 days, while solutions buffered with sodium citrate maintained 94.9% - 97.6% stability under the same conditions (7 days at 2-8°C followed by 24h at 37°C) [8]. Major degradation products include penicilloic acid, penilloic acid, and penicillic acid [8].
  • Resistance Mechanisms: The primary mechanism of resistance is bacterial production of β-lactamases, enzymes that hydrolyze the β-lactam ring [3]. Another key mechanism is the expression of alternative, low-affinity PBPs (e.g., PBP2a in MRSA encoded by the mecA gene), which perform the essential transpeptidation function but do not bind β-lactam antibiotics [2].

Emerging Research: Nano-Enhanced Formulations

To combat resistance and improve efficacy, research into nano-formulations is ongoing. Encapsulating benzylpenicillin in nanoparticles (e.g., within a Pluronic F-127 and polyvinyl alcohol emulsion) has been shown to:

  • Enhance phagocytic activity of macrophages [9].
  • Improve drug delivery to specific infection sites [9].
  • Potentially allow for reduced dosages and minimized side effects [9]. Raman spectroscopy confirms that such nanoencapsulation preserves the antibiotic's core molecular structure [9].

Benzylpenicillin potassium remains a foundational tool for studying beta-lactam antibiotics and combating susceptible infections. Its well-defined mechanism, coupled with modern research on stability and novel delivery systems, ensures its continued relevance in scientific and medical fields.

References

The Penicillin G Biosynthetic Pathway in P. chrysogenum

Author: Smolecule Technical Support Team. Date: February 2026

The production of Penicillin G (benzylpenicillin) involves a specific biosynthetic pathway in the filamentous fungus Penicillium chrysogenum. The core pathway consists of three enzymatic steps, with the final step incorporating the side-chain precursor to form Penicillin G [1].

The diagram below illustrates this core pathway and the key engineering strategy of gene cluster amplification.

G cluster_strain_engineering Key Industrial Strain Engineering LLDACV L-α-aminoadipic acid L-cysteine L-valine ACVS ACV Synthetase (ACVS) LLDACV->ACVS ACV Tripeptide LLD-ACV ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N (IPN) IPNS->IPN IAT Acyl-CoA: Isopenicillin N Acyltransferase (IAT) IPN->IAT PCL Phenylacetyl-CoA Ligase (PCL) PAA_CoA Phenylacetyl-CoA PCL->PAA_CoA PAA Phenylacetic Acid (Precursor) PAA->PCL PAA_CoA->IAT PenG Penicillin G (Secreted) IAT->PenG Amplification Amplification of the Biosynthetic Gene Cluster (pcbAB, pcbC, penDE) Amplification->ACVS Amplification->IPNS Amplification->IAT

Core biosynthetic pathway and key strain engineering strategy for Penicillin G production in P. chrysogenum.

Key Experimental and Process Methodologies

Industrial production relies on high-yielding strains of P. chrysogenum developed through classical strain improvement (CSI). Key methodologies from recent research are summarized below.

Methodology Core Principle / Strategy Key Findings / Outcomes Reference(s)
In Vivo Kinetic Analysis Step-response with phenylacetic acid (PAA) in glucose-limited chemostat; dynamic modeling of metabolite transport/fluxes. Pathway enzymes expressed even without PAA, producing 6-APA; PenG production began within seconds of PAA addition. [2]
Synthetic Gene Control Orthogonal synthetic transcription factor (QF-VP16) controls gene expression via QUAS promoter elements. Enabled fine-tuning of penicillin biosynthetic gene expression; demonstrated utility for controlling secondary metabolite production. [3]
Fermentation Control Strategy Regulation of sulfate ion concentration via conductivity measurement for precursor supplementation. Aims to improve production units by optimizing side-chain precursor availability and controlling fermentation process. [4]

Industrial Process & Strain Improvement Data

The industrial scale-up of Penicillin G biosynthesis involves specific data on strain genetics and fermentation control parameters.

Classical Strain Improvement (CSI) and Genomics Industrial strains were developed over decades using mutagens like UV and NTG, improving titers by three orders of magnitude [1]. Genomic analysis of high-yielding strains revealed key genetic alterations, most notably the tandem amplification of the entire 56.8 kb penicillin biosynthetic gene cluster, which can be present in over 16 copies [1]. This amplification directly increases the expression of the core biosynthetic enzymes.

Fermentation Process Control Parameters A patent suggests controlling the fermentation process by monitoring and regulating sulfate ion concentration via conductivity [4]. The table below outlines key parameters from this source.

| Parameter | Role / Purpose in Fermentation | Implementation / Control | | :--- | :--- | :--- | | Sulfate Ion Concentration | Serves as a marker for nutrient status; used to control precursor feeding. | Regulated indirectly by maintaining fermentation broth conductivity within a specific range (e.g., 45-55 ms/cm post-120h). | [4] | | Phenylacetic Acid (PAA) | Side-chain precursor for Penicillin G; critical for yield but toxic at high concentrations. | Fed incrementally based on conductivity and consumption rate to maintain optimal, non-inhibitory concentration. | [4] | | Nitrogen Source | Supports microbial growth and biosynthesis. | Supplied using ammonium sulfate or ammonium hydroxide, the latter also serving for pH adjustment. | [4] |

Suggestions for Further Research

The search results I obtained are strong on the molecular biology and genetics of biosynthesis but lack detailed, step-by-step purification protocols for Penicillin G potassium. To acquire more direct technical manuals, you might consider:

  • Consulting Industry Patents: Search for patents from major pharmaceutical companies using terms like "this compound purification" or "downstream processing." These documents often contain detailed, implementable procedures.
  • Technical Standards: Look for guidelines from pharmacopeias (like USP or EP), which provide official monographs for the quality control and manufacturing of drug substances like this compound.
  • Specialized Databases: Search in deeper technical databases focused on industrial biotechnology and fermentation engineering for comprehensive process descriptions.

References

Penicillin G potassium pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters & Metabolism

Penicillin G Potassium is a beta-lactam antibiotic with bactericidal activity achieved by inhibiting the biosynthesis of cell wall peptidoglycan [1]. Its pharmacokinetics are best described by a one-compartment model [2].

The table below summarizes the core quantitative pharmacokinetic data:

Parameter Value / Description Conditions / Notes
Protein Binding 45% - 68% [3] Primarily to albumin.
Volume of Distribution (Vd) 28.9 L (Population Estimate) [2] Distributes mainly into extracellular fluid; highest levels in kidneys [4] [1].
Clearance (CL) CL (L/h) = 0.21 × CLcr (mL/min) [2] Renal clearance predominates; correlates directly with creatinine clearance.
Elimination Half-Life (t₁/₂) ~42 minutes (31-50 min) [1] Intravenous, adults with normal renal function. Prolonged in renal impairment (up to 20 hours in anuria) [1].
Primary Elimination Route Renal, via glomerular filtration and active tubular secretion [4] [1]. 60-85% excreted unchanged in urine [1].
Non-Renal Clearance Hepatic metabolism and minimal biliary excretion [1]. Becomes more significant in renal impairment.
Bioavailability Not applicable for IV/IM administration; destroyed by gastric acid if taken orally [4] [5].
Key Metabolites Minimally hepatically metabolized [4]. Excreted predominantly as unchanged drug.

Administration route significantly impacts concentration profiles, as shown in the following table comparing key parameters:

Parameter Intravenous (IV) Intramuscular (IM)
Absorption Immediate Rapid absorption, but slower than IV [1]
Peak Serum Concentration Very high, immediate post-infusion (e.g., 400 mcg/mL after 5 million units) [1] High but transient [1]
Dosing Frequency Frequent (e.g., every 4-6 hours) or continuous infusion [6] [2] Less frequent than IV (e.g., every 12-24 hours) [5]

Pharmacokinetic Variability and Dosing Implications

Several patient-specific factors necessitate dose adjustments to achieve therapeutic targets and avoid toxicity.

  • Renal Function: This is the most critical factor. Creatinine clearance (CLcr) is a direct predictor of penicillin G clearance [2]. Dosage must be reduced in severe renal impairment, and dosing in anuric patients may require extended intervals up to 20 hours [1].
  • Hepatic Impairment and Hypoalbuminemia: Hepatic cirrhosis can reduce non-renal clearance and significantly prolong half-life, especially when combined with renal impairment [1] [3]. Although penicillin G is moderately protein-bound (45-68%), hypoalbuminemia can alter its pharmacokinetics. One study found that low albumin levels were significantly correlated with higher penicillin concentrations mid-dosing interval, suggesting an increase in the unbound fraction [3].
  • Other Factors: Age affects elimination, with a longer half-life in neonates and infants (up to 3.2 hours) and the elderly due to reduced renal function [4] [1]. Pregnancy increases drug elimination, requiring dose adjustment [4]. The inflammatory state can enhance penetration into sites like the cerebrospinal fluid (CSF) and pericardium [1].

For serious infections like infective endocarditis, a time-dependent killing profile is targeted. A pharmacokinetic-pharmacodynamic (PK-PD) target of Cmin/MIC ratio ≥ 60 has been associated with clinical success [2]. Monte Carlo simulations suggest that for patients with normal renal function, a continuous IV infusion of 1 million units per hour may be necessary to achieve this target for pathogens with MICs of 0.06-0.12 mg/L [2].

Experimental Protocols for PK Analysis

For researchers conducting pharmacokinetic studies, here are detailed methodologies for key assays.

Protocol 1: Population Pharmacokinetic Modeling

This protocol outlines the workflow for a population PK (PopPK) analysis, which identifies and quantifies sources of variability in drug concentrations [2].

Start Study Population: Patients with IE (n=25) Sampling Blood Sample Collection: Pre-dose (Trough) & 2-3h Post-dose Start->Sampling Assay HPLC Analysis of Penicillin G Serum Concentrations Sampling->Assay Model Structural PK Model: One-Compartment, First-Order Elimination Assay->Model Covariates Collect Covariates: Age, Weight, CLcr, Albumin, etc. Covariates->Model Est Parameter Estimation: NONMEM (FOCE) Model->Est Eval Model Evaluation: Goodness-of-Fit Plots, Bootstrap Est->Eval Sim Monte Carlo Simulation & Dosing Regimen Optimization Eval->Sim

Population pharmacokinetic modeling workflow for Penicillin G.

Key Steps and Specifications [2]:

  • Structural Model: A one-compartment model with first-order elimination is typically used.
  • Parameter Estimation: Use a nonlinear mixed-effects modeling program (e.g., NONMEM). The First-Order Conditional Estimation (FOCE) method is applied.
  • Covariate Model: Test continuous covariates (CLcr, age, weight, albumin) on CL and Vd using equations like: CL (L/h) = θ₁ × CLcr (mL/min).
  • Model Evaluation: Validate with goodness-of-fit plots (observed vs. predicted concentrations) and bootstrap analysis (e.g., 200 replicates) to assess robustness.
  • Dosing Regimen Optimization: Perform Monte Carlo simulations (e.g., 1000 virtual patients) to calculate the probability of target attainment (PTA) for various dosing regimens.
Protocol 2: HPLC Assay for Serum Concentration

This high-performance liquid chromatography (HPLC) method is used to determine penicillin G levels in biological samples [2].

Procedure:

  • Sample Preparation: Add 500 μL of methanol to 200 μL of serum.
  • Extraction: Vortex the mixture immediately for 30 seconds.
  • Centrifugation: Centrifuge at 15,000 rpm for 5 minutes at room temperature.
  • Filtration: Filter the supernatant.
  • Chromatographic Conditions:
    • Mobile Phase: Acetonitrile and 50 mM potassium phosphate buffer (1:1, v/v), adjusted to pH 5.0.
    • Flow Rate: 0.8 mL/min.
    • Injection Volume: 20 μL.
  • Detection: The lower limit of detection for this method is 0.5 μg/mL, with intra- and inter-assay coefficients of variation less than 10% [2].

Key Takeaways for Professionals

  • Renal function is the primary driver of variability - dosing must be individualized based on CLcr.
  • Consider hepatic function and albumin status in critically ill patients, as they can significantly alter PK.
  • For severe infections, continuous IV infusion may be necessary to achieve aggressive PK/PD targets like a Cmin/MIC ≥ 60.
  • The short half-life in patients with normal renal function necessitates frequent dosing or continuous infusion to maintain therapeutic concentrations.

References

Penicillin G potassium spectrum of activity in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Penicillin G potassium exerts its bactericidal effect through a specific mechanism that disrupts bacterial cell wall synthesis [1] [2].

G This compound Mechanism of Action PCG This compound PBP Binds to Penicillin-Binding Proteins (PBPs) PCG->PBP Crosslink Inhibits Cross-Linking of Peptidoglycan Chains PBP->Crosslink WeakWall Weakened Cell Wall Crosslink->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis

This inhibition of cross-linking prevents the formation of a rigid cell wall. Because the internal osmotic pressure of the bacterium is much higher than its environment, the structurally deficient cell wall cannot withstand this pressure, leading to uptake of water, cell swelling, and eventual lysis (cell death) [1] [2]. The drug is most effective against actively multiplying bacteria when its concentration remains above the minimum inhibitory concentration (MIC) for the target organism [3] [4].

Spectrum of Activity

The activity of this compound is primarily concentrated on Gram-positive organisms, with variable activity against other bacteria [3] [4] [5]. The following table summarizes the key susceptible organisms.

Susceptible Organism Group Examples of Susceptible Microorganisms Common Clinical Indications (In Vitro Susceptibility Assumed)
Gram-Positive Cocci Streptococcus pyogenes (Group A), other beta-hemolytic streptococci (Groups C, G, H, L, M), Streptococcus pneumoniae, non-penicillinase-producing Staphylococcus species [3] [4] [5] Septicemia, pneumonia, endocarditis, meningitis [3] [4]
Gram-Positive Rods Bacillus anthracis, Corynebacterium diphtheriae, Erysipelothrix rhusiopathiae, Listeria monocytogenes [3] [4] Anthrax, diphtheria (adjunct), erysipeloid, listeria infections [3] [4]
Anaerobic Bacteria Clostridium species, Actinomyces israelii, Fusobacterium species [3] [4] Gas gangrene, tetanus (adjunct), actinomycosis, fusospirochetosis [3] [4]
Gram-Negative Cocci Neisseria meningitidis, penicillin-susceptible Neisseria gonorrhoeae [3] [4] Meningococcal meningitis/septicemia, disseminated gonococcal infections [3] [4]
Spirochetes Treponema pallidum [3] [4] Syphilis (including neurosyphilis) [3] [4]

Experimental Susceptibility Testing

For drug development and clinical practice, standardized tests are used to determine the in vitro susceptibility of bacteria to this compound.

Broth Dilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.

  • Method Summary: This procedure involves creating a series of tubes or microdilution wells containing twofold serial dilutions of this compound in Mueller-Hinton broth (supplemented for fastidious organisms like streptococci) [6]. Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL) and incubated aerobically at 35°C for 16-20 hours [6].
  • Endpoint Determination: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism [6].
  • Quality Control: Recommended quality control strains include Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 to ensure the accuracy and precision of the test results [6].
Disk Diffusion (Kirby-Bauer Method)

This qualitative test is widely used for its simplicity and cost-effectiveness to determine if an organism is susceptible, intermediate, or resistant.

  • Method Summary: A standardized inoculum of the test bacterium is spread on a Mueller-Hinton agar plate. A filter paper disk impregnated with a specific concentration of this compound (typically 10 units) is placed on the agar surface. The plate is incubated under the same conditions as the MIC test [6].
  • Endpoint Determination: After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters. This diameter is compared to the interpretative criteria (breakpoints) published by the CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) [6].

Advanced Research & Pharmacokinetic Considerations

For research purposes, understanding the relationship between drug exposure and effect is critical.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Index: For Penicillin G and other beta-lactam antibiotics, the time-dependent killing activity means that the primary PK/PD index predictive of efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC of the pathogen (fT > MIC) [6]. A common target for therapeutic success in infective endocarditis, for example, is to maintain a concentration above the MIC for at least 50-60% of the dosing interval, though targets can vary by infection and organism [6].
  • Analytical Methods for Concentration Assay: High-Performance Liquid Chromatography (HPLC) is a standard method for determining Penicillin G concentrations in research samples (e.g., serum, tissue homogenates). One published method uses a C18 column, a mobile phase of acetonitrile and 50 mM potassium phosphate buffer (pH 5.0), and UV detection to achieve a lower limit of detection of 0.5 μg/mL [6].

References

Penicillin G potassium binding to penicillin-binding proteins

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Binding Kinetics

Penicillin G potassium, a beta-lactam antibiotic, primarily targets the transpeptidase activity of PBPs. It acts as a structural mimic of the D-alanine-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan stem peptide [1] [2]. The mechanism is a covalent, irreversible inhibition that occurs in two main stages [3]:

  • Reversible Recognition: The antibiotic first forms a reversible Michaelis complex (E•I) with the active site of the PBP.
  • Irreversible Acylation: The catalytic serine residue within the PBP active site performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. This opens the lactam ring and forms a stable, covalent acyl-enzyme complex (E-I).

This acylated complex blocks the PBP's active site, preventing it from cross-linking peptidoglycan strands. The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death [4].

The efficiency of this irreversible inhibition is best described by the second-order rate constant ( k_{inact}/K_I ), which defines the overall potency of the covalent inhibitor [5]. The following table summarizes key kinetic parameters for Penicillin G binding to a susceptible PBP.

Kinetic Parameter Penicillin-Susceptible PBP2x Penicillin-Resistant PBP2x (PBP2xR) Description
Dissociation Constant ((K_d)) 0.9 mM [3] 4 mM [3] Measures affinity for the initial reversible complex. Lower (K_d) indicates tighter binding.
Acylation Rate Constant ((k_2) or (k_{inact})) 180 s⁻¹ [3] 0.56 s⁻¹ [3] The rate at which the covalent bond is formed.
Overall Binding Efficiency ((k_{inact}/K_I)) 200,000 M⁻¹s⁻¹ [3] 137 M⁻¹s⁻¹ [3] The second-order rate constant defining overall inhibitory potency. A >1000-fold decrease is observed in the resistant protein.
Deacylation Rate Constant ((k_3)) 8.0 x 10⁻⁶ s⁻¹ [3] 5.7 x 10⁻⁴ s⁻¹ [3] The rate of hydrolysis and regeneration of the active enzyme. A >70-fold increase contributes to resistance.

This kinetic process can be visualized in the following diagram:

kinetics E E + I (Free Enzyme & Penicillin) EI E·I (Reversible Michaelis Complex) E->EI k_on EI->E k_off E_I E–I (Acylated Enzyme) EI->E_I k₂ (Acylation) E_I->EI k₃ (Deacylation) Very Slow

Diagram: The two-step kinetic mechanism of PBP acylation by Penicillin G, involving an initial reversible complex and irreversible acylation.

PBP-Mediated Resistance Mechanisms

Bacteria have evolved several mechanisms to evade the action of beta-lactams. A primary mechanism is the acquisition of low-affinity PBPs, which have reduced binding to the antibiotic [2]. As shown in the kinetic table above, resistant PBP2x (PBP2xR) achieves this through a combination of a significantly slower acylation rate ((k_2)) and a faster deacylation rate ((k_3)), drastically reducing the overall binding efficiency [3].

Another critical resistance mechanism is the expression of specialized PBPs like PBP2a in MRSA. PBP2a has a tightly closed active site that is inaccessible to beta-lactams, allowing transpeptidation to proceed even in the presence of the antibiotic [2] [6].

The table below summarizes key resistance parameters and mediators.

Resistance Aspect Example Impact on β-Lactam Efficacy
Low-Affinity PBP Kinetic Profile PBP2xR from S. pneumoniae [3] Drastic reduction in (k_{inact}/K_I) (over 1000-fold) renders the antibiotic ineffective.
Key Mutational Effects Reduced (k_2), Increased (k_3) [3] Impedes covalent bond formation and accelerates complex breakdown.
Alternative PBP PBP2a in MRSA [2] [6] Possesses an active site with very low affinity for most beta-lactams, providing inherent resistance.
Intrinsic Low-Affinity PBP PBP5 in E. faecium [2] Naturally has low binding affinity for beta-lactams, conferring intrinsic resistance to cephalosporins.

Experimental Protocols for Studying PBP Binding

To investigate PBP-inhibitor interactions, researchers use specialized assays that can accurately measure the potency of covalent, time-dependent inhibitors like Penicillin G.

Live-Cell ( k_{inact}/K_I ) Determination Assay

This gel-based, endpoint competition assay measures the second-order rate constant for all active PBP homologs in a live bacterial cell, providing biological context often missing from in vitro studies [5].

  • Key Reagents:

    • Live bacterial cells (e.g., Streptococcus pneumoniae).
    • Bocillin-FL: A fluorescent penicillin derivative used as the competitive activity-based probe.
    • Test β-lactam antibiotic (e.g., this compound).
    • Quenching buffer: Acetonitrile with 1% formic acid.
  • Procedure:

    • Pre-incubation: Live cells are incubated with the test β-lactam for a defined period (t).
    • Probe Challenge: Bocillin-FL is added to the mixture to label any remaining unacylated PBPs.
    • Quenching: Aliquots are removed at specific timepoints and the reaction is immediately quenched.
    • Processing: Cells are lysed, and proteins are separated by SDS-PAGE.
    • Detection: Bocillin-FL fluorescence is visualized and quantified to determine the percentage of PBP inhibited at time t.
  • Data Analysis: The percentage of PBP inhibited is plotted against the inhibitor concentration for each time point. The ( k_{inact}/K_I ) value is then calculated using a derived equation that relates the IC₅₀ value obtained from the competition assay to the known ( k_{inact}/K_I ) of the Bocillin-FL probe [5].

Traditional In Vitro Kinetics with Purified PBPs

This method uses recombinantly expressed and purified PBP proteins to obtain detailed individual kinetic constants [3].

  • Key Techniques:
    • Quench-Flow / Stopped-Flow: Rapidly mixes purified PBP with the antibiotic and stops the reaction at millisecond timescales.
    • Electrospray Mass Spectrometry (ES-MS): Directly measures the population of acylated vs. non-acylated enzyme over time, allowing for the determination of (K_d), (k_2), and (k_3) [3].

The workflow for the live-cell assay is outlined below:

workflow LiveCells Live Bacterial Cells PreIncubate Pre-incubate with β-lactam inhibitor LiveCells->PreIncubate ProbeChallenge Challenge with Bocillin-FL probe PreIncubate->ProbeChallenge Quench Quench reaction (ACN + Formic Acid) ProbeChallenge->Quench Process Lyse cells & SDS-PAGE Quench->Process Detect Detect fluorescence and quantify Process->Detect Analyze Calculate k_inact/K_I Detect->Analyze

Diagram: Experimental workflow for determining the kinact/KI of a β-lactam in live bacterial cells.

Future Directions and Therapeutic Implications

Understanding the molecular kinetics of PBP binding is crucial for overcoming resistance. The development of novel beta-lactamase inhibitors that also exhibit binding affinity for certain PBPs (like PBP2) represents a promising dual-targeting strategy [2]. Furthermore, advanced techniques like single-molecule FRET (smFRET) and cryo-EM are revealing that PBPs undergo large-scale conformational changes between "closed" and "open" states, which regulate their activity. Targeting these dynamic states could open new avenues for antibiotic development [7].

References

natural penicillin chemistry and derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Biosynthesis

The fundamental structure of all penicillins is the 6-aminopenicillanic acid (6-APA), which consists of a thiazolidine ring fused to a β-lactam ring [1] [2]. The β-lactam ring is absolutely essential for its antibacterial activity [3]. The 'R' group attached to the 6-APA core defines the specific penicillin and its properties [1].

In nature, the filamentous fungus Penicillium chrysogenum produces penicillin G (benzylpenicillin) through a sophisticated biosynthetic pathway [4] [5]. The process can be summarized in three key enzymatic steps [4]:

G LAAA L-α-aminoadipic acid L-cysteine L-valine ACV LLD-ACV Tripeptide LAAA->ACV ACV Synthetase (ACVS) [4] IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase (IPNS) [4] PenG Penicillin G IPN->PenG Acyltransferase (PenDE) [4]

The genes encoding these enzymes are clustered together in the fungal genome, and their expression is regulated by a complex network influenced by nutrient sources and other environmental factors [4].

Semisynthetic Derivatives and Structure-Activity

To overcome the limitations of natural penicillin G (such as susceptibility to bacterial β-lactamase enzymes and a narrow spectrum of activity), scientists have developed a range of semisynthetic derivatives by modifying the 'R' side chain [1] [6]. The following table summarizes the evolution and key characteristics of the main classes.

Generation & Class Example Compound Key Structural Modification Spectrum of Activity & Key Features [1] [6]
1st: Natural Penicillin G (BPN) Phenylacetamido side chain Narrow spectrum. Primarily Gram-positive bacteria. Highly susceptible to β-lactamase.
2nd: Penicillinase-Resistant Oxacillin (OXN) Bulky ortho-substitutions on side chain (e.g., isoxazolyl) Narrow spectrum. Resistant to staphylococcal β-lactamase. Active against PRSA.
3rd: Aminopenicillins Ampicillin (APN) Addition of an amino group to the side chain Extended spectrum. Penetrates porin channels of some Gram-negative bacteria (e.g., E. coli, H. influenzae).
4th: Carboxypenicillins Carbenicillin (CBC) Addition of a carboxyl group (carboxyphenylacetamido) Broad spectrum. Active against Pseudomonas aeruginosa and Proteus species.
5th: Ureidopenicillins Azlocillin (AZL) Acylated amino group (urea-based) on the side chain Broadest spectrum. Enhanced activity against Pseudomonas aeruginosa; mimics peptidoglycan segment for better PBP binding.

The primary mechanism of action for all penicillins is the irreversible inhibition of penicillin-binding proteins (PBPs), which are transpeptidase enzymes critical for cross-linking the bacterial peptidoglycan cell wall. This inhibition leads to cell lysis and death [1] [6]. Resistance often arises through bacterial production of β-lactamase, an enzyme that hydrolyzes the critical β-lactam ring [2].

Synthesis and Engineering Protocols

Classical Semisynthetic Derivatization

A common strategy involves chemically coupling new side chains to the 6-APA nucleus. The following workflow details a protocol for synthesizing a diazo-coupled ampicillin derivative (Amp-1), designed to shield the molecule from β-lactamase [3].

G Aniline Aniline Diazonium Phenyldiazonium Chloride Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5°C [3] Amp1 Diazo-Derivative (Amp-1) Diazonium->Amp1 Coupling Reaction Slow addition to Ampicillin Temperature < 0°C [3] Ampicillin Ampicillin in 10% NaOH Ampicillin->Amp1 Substrate

Procedure Summary [3]:

  • Diazotization: Dissolve aniline in a warm mixture of HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a cooled solution of sodium nitrite to form the phenyldiazonium chloride intermediate.
  • Coupling: Dissolve ampicillin in a cold (0°C) sodium hydroxide solution. Slowly add the diazonium salt solution to the ampicillin over 15 minutes, maintaining a temperature below 0°C. The immediate formation of a deep red color indicates the reaction.
  • Work-up: Stir the mixture for 1 hour at room temperature. Precipitate the product by adding it to a larger volume of water. Filter the red solid and wash it with a dilute NaOH solution.
Heterocyclic Thiol Conjugation for Cytotoxic Agents

Research has explored penicillin derivatives for purposes beyond antibiotics. One study synthesized derivatives with potential cytotoxic properties by reacting heterocyclic thiols with penicillin sulfoxide esters, leading to compounds like 4-heteryldithio-2-azetidinones. These were further cyclized or desulfurized to create novel structures whose cytotoxicity was correlated with their effect on intracellular nitric oxide radical generation [7].

Modern Metabolic Engineering in Yeast

A groundbreaking approach has successfully engineered the full penicillin biosynthetic pathway into Saccharomyces cerevisiae (baker's yeast) [5].

Key Experimental Steps [5]:

  • Gene Assembly: The five genes from P. chrysogenum (pcbAB, npgA, pcbC, pclA, penDE) were integrated into the yeast genome or expressed on plasmids.
  • Critical Subcellular Localization: The final two enzymes (PclA and PenDE) were tagged with the S. cerevisiae peroxisome targeting sequence (PTS1) to ensure correct localization, as the last steps of biosynthesis naturally occur in the peroxisome.
  • Combinatorial Optimization: A library of over 160 strains was created using Golden Gate assembly, where the latter three genes were driven by different promoters of varying strengths. The most productive strain (Sc.P2) was identified via LCMS screening.
  • Product Detection & Bioactivity: Benzylpenicillin production was confirmed and quantified using Liquid Chromatography Mass Spectrometry (LCMS). The bioactivity of the secreted penicillin was validated by demonstrating that the spent culture media could inhibit the growth of Streptococcus bacteria.

This synthetic biology approach allows for the rational engineering and production of penicillin and potentially other nonribosomal peptides in a highly tractable host [5].

References

Penicillin G potassium extraction using aqueous two-phase systems

Author: Smolecule Technical Support Team. Date: February 2026

Aqueous Two-Phase System (ATPS) Fundamentals

ATPS is a liquid-liquid extraction technique that uses two immiscible, water-rich phases formed by mixing two water-soluble components, such as a polymer and a salt. It is valued for being economical, environmentally friendly, and biocompatible, making it suitable for separating biomolecules [1].

The table below summarizes the core concepts:

Concept Description
Basic Principle Two immiscible aqueous phases form from mixtures of polymers/salts; target molecules partition based on affinity [1].
System Composition Common systems include Polymer-Polymer (e.g., PEG-Dextran) or Polymer-Salt (e.g., PEG-Sulfate/Phosphate) [1].
Partitioning Law Distribution follows Nernst's law: ( K = C_t / C_b ), where ( K ) is the partition coefficient, ( C_t ) is top phase concentration, ( C_b ) is bottom phase concentration [1].
Key Parameters Tie-Line Length (TLL), phase volume ratio (Vr), temperature, and pH [1].

Historical Research on Penicillin G Extraction

A study from 1990 investigated the extraction of Penicillin G from both pure solutions and fermentation broths using ATPS composed of polyethylene glycol (PEG) and salts [2].

  • Key Finding: The study reported that the partition coefficients of Penicillin G were above 10 in these systems, indicating a strong preference for one phase (likely the PEG-rich top phase). In contrast, the partition coefficients for phenylacetic acid were much lower, around 0.25, demonstrating the selectivity of the process [2].
  • Handling of Biomass: Cell mass and solid residue from the fermentation broth were reported to be partly concentrated at the interface and partly settled to the bottom when a centrifugal force of 1000 × g was applied [2].

Unfortunately, this source does not provide the detailed, step-by-step methodology or the specific concentrations of PEG and salt required to construct a full protocol.

Proposed Framework for Protocol Development

Due to the lack of a ready-to-use protocol, developing one would require experimental optimization. The workflow below outlines the general sequence for establishing an ATPS extraction process.

Start Start: Define System A Select ATPS Components (e.g., PEG & Salt) Start->A B Construct Phase Diagram via Turbidity Titration A->B C Define Tie-Line (TLL) and Volume Ratio (Vr) B->C D Set System pH and Temperature C->D E Mix Phases with Penicillin G Solution D->E F Equilibration & Phase Separation E->F G Analyze Partition Coefficient (K) F->G H Optimize Parameters G->H End Finalized Protocol H->End

To guide this development, the table below suggests parameters to investigate, based on general ATPS knowledge and the limited Penicillin G data [1] [2].

Parameter Consideration for Penicillin G Extraction
Polymer Type & MW Polyethylene Glycol (PEG) is most common. Higher MW PEG may drive partition to the polymer-rich phase.
Salt Type Sulfates or phosphates (e.g., (NH₄)₂SO₄, K₂HPO₄) are often used to form the salt-rich bottom phase.
System pH Critical parameter. Penicillin G is a weak acid (pKa ~2.75). pH will influence its charge and partitioning behavior.
Tie-Line Length (TLL) A longer TLL increases the difference in phase composition and can enhance partitioning.
Volume Ratio (Vr) Affects yield and concentration. Optimal ratio depends on the target partition coefficient.

Suggestions for Finding Detailed Protocols

To obtain the detailed application notes you require, I suggest the following actions:

  • Refine Your Search: Use more specific terms on academic search engines like Google Scholar, Scopus, or Web of Science. Try queries such as "penicillin G aqueous two-phase system PEG sulfate protocol" or "ATPS penicillin G partition coefficient optimization".
  • Consult Technical Literature: Look for doctoral theses or technical reports focused on antibiotic purification or ATPS, which often contain exhaustive methodological details.
  • Explore Patents: Patent documents can be a valuable source of detailed, practical processes for industrial applications.

References

Comprehensive Application Notes and Protocols: Penicillin G Potassium Susceptibility Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Penicillin G potassium (benzylpenicillin) represents one of the oldest classes of β-lactam antibiotics that remains clinically valuable for treating infections caused by susceptible gram-positive bacteria, certain gram-negative cocci, and anaerobic microorganisms. As a natural penicillin, it exhibits bactericidal activity by inhibiting the biosynthesis of bacterial cell-wall mucopeptides during the stage of active multiplication, specifically binding to penicillin-binding proteins (PBPs) and weakening the bacterial cell wall, ultimately causing cell lysis. The clinical significance of accurate susceptibility testing for Penicillin G has increased in the era of antimicrobial resistance, as it provides a narrow-spectrum alternative to broader-spectrum agents, potentially reducing selective pressure for resistance development. This compound is administered parenterally (intravenously or intramuscularly) and reaches peak serum concentrations immediately after intravenous infusion, with a mean β-phase serum half-life of approximately 42 minutes in patients with normal renal function, necessitating frequent dosing or continuous infusion to maintain therapeutic levels [1] [2].

The spectrum of activity of Penicillin G includes most β-hemolytic streptococci (Groups A, B, C, G, H, L, and M), penicillin-susceptible staphylococci (excluding penicillinase-producing strains), pneumococci, Neisseria meningitidis, Neisseria gonorrhoeae, Corynebacterium diphtheriae, Bacillus anthracis, clostridia species, Actinomyces species, Spirillum minus, Streptobacillus moniliformis, Listeria monocytogenes, leptospira, and Treponema pallidum [1] [3] [2]. While some gram-negative bacilli were previously considered susceptible to very high intravenous doses (up to 80 million units/day), including some strains of Escherichia coli, Proteus mirabilis, salmonella, shigella, Enterobacter aerogenes, and Alcaligenes faecalis, Penicillin G is no longer considered a drug of choice for infections caused by these organisms due to widespread resistance [1].

Standardized Susceptibility Testing Methods

Regulatory Framework and Standards Organizations

Antimicrobial susceptibility testing (AST) interpretive criteria, commonly known as "breakpoints," are essential for clinical microbiology laboratories to categorize microorganisms as susceptible (S), susceptible-increased exposure (I), or resistant (R) to antibacterial agents. The 21st Century Cures Act (Section 3044) established a system to expedite the recognition of antimicrobial susceptibility test interpretive criteria (STIC) and provide up-to-date information to the healthcare community through a more streamlined manner than traditional drug labeling updates [4]. The U.S. Food and Drug Administration (FDA) now maintains a website with the most current FDA-recognized STIC, which is updated at least every six months, with an annual compilation published in the Federal Register for public comment [4] [5]. The FDA has determined that the Clinical and Laboratory Standards Institute (CLSI) fulfills the statutory requirements for a standards development organization, and thus recognizes CLSI standards for susceptibility testing [4].

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) is another globally recognized scientific committee that develops antimicrobial susceptibility testing methodology, interpretative criteria, and guidance documents. EUCAST is jointly organized by the European Society of Clinical Microbiology and Infectious Diseases (ESCMID), the European Centre for Disease Prevention and Control (ECDC), and European national breakpoint committees [6]. Both CLSI and EUCAST provide standardized methodologies and interpretive criteria for Penicillin G susceptibility testing, though with some differences in technical approaches and breakpoint values that laboratories must consider when selecting their testing methodology [7].

Categories of Interpretation

Susceptibility test interpretations are categorized based on correlations between minimum inhibitory concentration (MIC) values or zone diameters and clinical efficacy:

  • Susceptible (S): A category defined by a breakpoint that implies that isolates are inhibited by the usually achievable concentrations of antimicrobial agent when the dosage recommended to treat the site of infection is used, resulting in likely clinical efficacy [4].
  • Susceptible-dose dependent (SDD): A category defined by a breakpoint that implies that susceptibility of an isolate depends on the dosing regimen used in the patient. To achieve drug exposure likely to be clinically effective against isolates in this category, it is necessary to use a dosing regimen that results in higher or prolonged drug exposure [4]. EUCAST uses the term "Susceptible, increased exposure" (I) with similar meaning [8].
  • Intermediate (I): This category includes isolates with MICs or zone diameters that approach usually attainable blood and tissue levels and/or for which response rates may be lower than for susceptible isolates. The intermediate category also includes a buffer zone for inherent variability in test methods [4].
  • Resistant (R): A category defined by a breakpoint that implies that isolates are not inhibited by the usually achievable concentrations of the agent with recommended dosage schedules and/or that demonstrate MICs or zone diameters that fall in the range where specific microbial resistance mechanisms are likely, and clinical efficacy has not been reliably shown in clinical studies [4].

Disk Diffusion Susceptibility Testing Methodology

Principle and Applications
Materials and Reagents
  • Mueller-Hinton Agar (MHA): The standardized medium for non-fastidious organisms, prepared according to manufacturer instructions. For fastidious organisms such as streptococci, Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood is required [9].
  • Penicillin G disks: Either 1 U (EUCAST) or 10 U (CLSI) disks, stored at -20°C or ≤-14°C in a non-self-defrosting freezer until use, and brought to room temperature before application [9] [7].
  • Saline solution: 0.85-0.90% NaCl for preparing bacterial suspensions.
  • McFarland standards: 0.5 McFarland standard for turbidity adjustment (approximately 1.5 × 10^8 CFU/mL).
  • Quality control strains: Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619 for quality control procedures [9].

Table 1: Acceptable Quality Control Ranges for Penicillin G Disk Diffusion

Quality Control Strain Disk Potency CLSI Zone Range (mm) EUCAST Zone Range (mm)
Staphylococcus aureus ATCC 25923 10 U 26-37 -
Enterococcus faecalis ATCC 29212 10 U - -
Streptococcus pneumoniae ATCC 49619 1 U - 24-32
Experimental Protocol
  • Preparation of inoculum: Select 3-5 well-isolated colonies of identical morphology from an overnight (18-24 hour) agar plate. Emulsify colonies in saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) [9].

  • Inoculation of agar plates: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate firmly against the wall of the tube above the fluid level to remove excess inoculum. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating approximately 60° each time to ensure even distribution [9].

  • Application of disks: Allow the inoculated plates to stand at room temperature for 3-15 minutes until the surface moisture has been absorbed. Apply Penicillin G disks to the agar surface using sterile forceps or an automated dispenser, and gently press down to ensure complete contact. Disks should be positioned at least 24 mm from center to center, and no closer than 10-15 mm from the edge of the plate [9].

  • Incubation: Invert plates and incubate at 35±1°C in ambient air for 16-18 hours. For EUCAST methodology with 1 U disks, extend incubation to 18±2 hours [7].

  • Reading zones of inhibition: After incubation, examine the plates for confluent or semi-confluent growth. Using a ruler, caliper, or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. For staphylococci, examine the zone edge appearance—a sharp edge suggests susceptibility, while a fuzzy or ragged edge suggests β-lactamase production and potential resistance [7].

The following workflow diagram illustrates the key steps in the disk diffusion method:

G Start Start Disk Diffusion Test PrepInoc Prepare Inoculum (0.5 McFarland standard) Start->PrepInoc InocPlate Inoculate Mueller-Hinton Agar PrepInoc->InocPlate ApplyDisks Apply Penicillin G Disks (1U EUCAST, 10U CLSI) InocPlate->ApplyDisks Incubate Incubate 16-18 hours at 35±1°C ApplyDisks->Incubate Measure Measure Inhibition Zone Diameter (mm) Incubate->Measure ZoneEdge Assess Zone Edge (Sharp vs. Fuzzy) Measure->ZoneEdge Interpret Interpret Category (S, I, R) Report Report Results Interpret->Report ZoneEdge->Interpret Staphylococci only ZoneEdge->Interpret Other organisms

Broth Microdilution Method for MIC Determination

Principle and Applications

Broth microdilution is a quantitative method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of Penicillin G in broth medium, which are inoculated with a standardized bacterial suspension. After incubation, the MIC is determined by examining the wells for visible growth. The broth microdilution method is widely used in clinical laboratories due to its reproducibility, ability to test multiple antibiotics simultaneously, and provision of quantitative results that can guide dosing decisions [1].

Materials and Reagents
  • Cation-adjusted Mueller-Hinton Broth (CAMHB): Standard medium for non-fastidious organisms. For fastidious organisms, supplementation may be required.
  • Sterile water or saline for preparing bacterial suspensions.
  • McFarland standards: 0.5 McFarland standard for turbidity adjustment.
  • Broth microdilution trays: Custom trays or commercially prepared panels containing serial two-fold dilutions of Penicillin G, typically ranging from 0.015 μg/mL to 128 μg/mL.
  • Quality control strains: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.

Table 2: Penicillin G MIC Interpretive Criteria (CLSI M100 2025)

Organism Group S I R
Staphylococcus spp. ≤0.12 μg/mL - ≥0.25 μg/mL
Streptococcus pyogenes ≤0.12 μg/mL - ≥0.25 μg/mL
Streptococcus pneumoniae ≤0.06 μg/mL 0.12-1 μg/mL ≥2 μg/mL
Enterococcus spp. ≤8 μg/mL - ≥16 μg/mL
Anaerobic bacteria ≤0.5 μg/mL 1-2 μg/mL ≥4 μg/mL
Experimental Protocol
  • Preparation of antibiotic dilutions: Prepare serial two-fold dilutions of Penicillin G in cation-adjusted Mueller-Hinton broth, ranging from 0.015 μg/mL to 128 μg/mL, in sterile 96-well microdilution trays. Alternatively, use commercially prepared frozen or lyophilized panels following manufacturer instructions [1].

  • Preparation of inoculum: Select 3-5 well-isolated colonies from an overnight culture and suspend in saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. Further dilute the suspension in broth to obtain a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well [1].

  • Inoculation of trays: Using a multichannel pipette or automated inoculator, transfer 100 μL of the standardized inoculum to each well of the microdilution tray. Include growth control (inoculated broth without antibiotic) and sterility control (uninoculated broth) wells.

  • Incubation: Cover trays and incubate at 35±1°C in ambient air for 16-20 hours. For fastidious organisms, extend incubation to 20-24 hours.

  • Reading and interpretation: After incubation, examine the wells for visible growth (turbidity). The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth. Compare the MIC value to the appropriate interpretive criteria (breakpoints) for the organism being tested to categorize it as susceptible, intermediate, or resistant [1].

The following workflow illustrates the broth microdilution testing process:

G Start Start MIC Determination PrepDilutions Prepare Antibiotic Serial Dilutions Start->PrepDilutions Standardize Standardize Inoculum (0.5 McFarland) PrepDilutions->Standardize DiluteInoc Dilute to Final Inoculum (5×10^5 CFU/mL) Standardize->DiluteInoc Inoculate Inoculate Microdilution Trays DiluteInoc->Inoculate Incubate Incubate 16-20 hours at 35±1°C Inoculate->Incubate ReadMIC Read MIC as Lowest Concentration With No Visible Growth Incubate->ReadMIC Interpret Interpret Category Using Breakpoints ReadMIC->Interpret Report Report MIC and Category Interpret->Report

Quality Control Procedures

Quality Control Strains and Ranges

Routine quality control (QC) procedures are essential to ensure the accuracy and reliability of susceptibility testing results. QC strains with defined susceptibility profiles should be tested weekly or with each new batch of media, reagents, or antibiotic disks. The following table summarizes acceptable QC ranges for Penicillin G susceptibility testing methods:

Table 3: Comprehensive Quality Control Ranges for Penicillin G

QC Strain Method Parameter Acceptable Range
Staphylococcus aureus ATCC 25923 Disk diffusion (10U) Zone diameter 26-37 mm
Staphylococcus aureus ATCC 29213 Broth microdilution MIC 0.25-1 μg/mL
Enterococcus faecalis ATCC 29212 Broth microdilution MIC 1-4 μg/mL
Streptococcus pneumoniae ATCC 49619 Disk diffusion (1U) Zone diameter 24-32 mm
Streptococcus pneumoniae ATCC 49619 Broth microdilution MIC 0.015-0.12 μg/mL
Escherichia coli ATCC 25922 Disk diffusion (10U) Zone diameter 14-22 mm
Quality Control Protocol
  • Frequency of testing: Perform QC testing when new lots of Mueller-Hinton media, antibiotic disks, or microdilution panels are put into use. Thereafter, test weekly or according to laboratory protocol. More frequent testing may be necessary for laboratories with high test volumes [9].

  • Storage and handling of materials: Store Penicillin G disks at -20°C or ≤-14°C in a non-self-defrosting freezer. Bring to room temperature before use. Store Mueller-Hinton media according to manufacturer recommendations, protected from light and excessive moisture. Check expiration dates before use [9].

  • Documentation and corrective actions: Maintain records of all QC results. Implement corrective actions when QC results fall outside acceptable ranges, which may include retesting, checking equipment calibration, media preparation techniques, and discarding expired reagents [9].

Advanced Considerations and Specialized Applications

Testing for Specific Organisms
  • Staphylococcus lugdunensis: This coagulase-negative staphylococcus exhibits higher susceptibility rates to Penicillin G compared to other staphylococcal species. Recent research indicates that the EUCAST method using 1 U disks demonstrates higher sensitivity (100%) compared to CLSI methodology (97.2%) for detecting penicillin susceptibility in S. lugdunensis [7]. The inclusion of zone-edge appearance assessment (sharp versus fuzzy) can further improve detection of blaZ-mediated resistance, with fuzzy zone edges suggesting β-lactamase production.

  • Anaerobic bacteria: For anaerobic organisms, MIC determination can be performed by agar or broth dilution techniques, including microdilution [1]. The reference method for anaerobes is agar dilution, but broth microdilution using supplemented Brucella broth provides a practical alternative for clinical laboratories.

  • Fastidious organisms: Streptococci require Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood for disk diffusion testing. For broth microdilution, cation-adjusted Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood is recommended [1].

Detection of Resistance Mechanisms

β-lactamase production is the primary mechanism of penicillin resistance in staphylococci and can be rapidly detected using the nitrocefin test. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed by β-lactamase enzymes. The test is performed by applying a heavy suspension of the test organism to a nitrocefin disc and observing for color change within 30 minutes. A positive nitrocefin test correlates strongly with the presence of the blaZ gene and predicts resistance to Penicillin G [7].

For staphylococci, a study comparing phenotypic methods with blaZ PCR as reference found that the nitrocefin test had 92.1% sensitivity and 98.7% specificity for detecting penicillin resistance [7]. Molecular methods such as PCR amplification of the blaZ gene provide the most accurate detection of the genetic basis for resistance but are not routinely available in most clinical laboratories.

Method Comparison and Performance Characteristics

A 2020 study evaluating penicillin G susceptibility testing methods for Staphylococcus lugdunensis revealed important performance differences between methodologies [7]:

Table 4: Performance Characteristics of Penicillin G Susceptibility Testing Methods

Method Sensitivity (%) Specificity (%) PPV (%) NPV (%)
1 U disc (EUCAST) 100 96 100 92.5
10 U disc (CLSI) 97.2 100 98.7 100
10 U disc + zone edge 100 100 100 100
Nitrocefin test 92.1 98.7 97.2 96.2
Etest (MIC) 100 98.7 97.4 100

These findings demonstrate that the EUCAST disk diffusion method using 1 U discs provides excellent sensitivity, while the CLSI method using 10 U discs offers superior specificity. The combination of CLSI methodology with zone-edge assessment achieved perfect sensitivity and specificity in this study [7].

References

Penicillin G Potassium Continuous Intravenous Infusion: Research Protocols and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Penicillin G Potassium is a natural beta-lactam antibiotic with time-dependent bactericidal activity. Its efficacy correlates with the duration that the serum drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen [1]. Continuous intravenous infusion aims to maintain a steady drug level at the infection site, optimizing bactericidal activity while minimizing potential toxicity associated with high peak concentrations from intermittent bolus dosing [2].

The pharmacokinetic profile of Penicillin G supports the use of continuous infusion. After IV administration, it has a very short serum half-life of approximately 30 to 50 minutes in individuals with normal renal function [2]. It is rapidly cleared by the kidneys, primarily via active tubular secretion [2] [1]. This rapid clearance necessitates frequent dosing or continuous infusion to maintain therapeutic levels, especially in severe infections requiring high, sustained concentrations [3].

Reconstitution and Solution Preparation

Reconstitution Protocol

Proper reconstitution is critical for maintaining drug stability and potency.

Materials:

  • Vials of this compound (5 million or 20 million units)
  • Sterile diluent (Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water)
  • Sterile syringes and needles
  • Appropriate final infusion container (e.g., IV bag or bottle)

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions.
  • Initial Dilution: Add the recommended volume of diluent to the vial to achieve the desired concentration.
  • Agitation: Gently agitate or roll the vial until the powder is completely dissolved.
  • Final Dilution: Withdraw the required volume of the concentrated solution and add it to the final IV infusion bag containing the calculated volume of compatible IV fluid [3].

Table 1: Reconstitution Guidelines for this compound Vials

Vial Strength Desired Approx. Concentration Volume of Solvent to Add Primary Use
5 million units 50,000 units/mL 100 mL Intravenous Infusion
250,000 units/mL 18.2 mL Intravenous Infusion
500,000 units/mL 8.2 mL Intravenous Infusion [3]
20 million units 250,000 units/mL 75.0 mL Intravenous Infusion Only
500,000 units/mL 33.0 mL Intravenous Infusion Only
1,000,000 units/mL 11.5 mL Intravenous Infusion Only [3]
Stability and Storage
  • Refrigerated Solution: Reconstituted solutions are stable for up to 7 days when stored refrigerated at 2°C to 8°C (36°F to 46°F) without significant potency loss [3].
  • Room Temperature: Prepared infusion solutions may be kept at room temperature for 24 hours [4].
  • Frozen Preparations: Commercially available frozen bags should be thawed at room or refrigerator temperature and should not be refrozen [4].

Continuous Infusion Dosing Protocols

Dosing is highly dependent on the infecting organism and severity. The following table summarizes standard continuous infusion dosing for serious infections in adults with normal renal function.

Table 2: Continuous Intravenous Infusion Dosing Guide for Adults

Clinical Indication Target Daily Dose Standard Infusion Protocol & Duration Notes
General Severe Infections (Pneumonia, Septicemia, Endocarditis) 12 - 24 million units [5] [3] Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours [3]. Duration: 10-14 days, or 48-72 hours post-symptom resolution. For streptococcal infections, treat for at least 10 days to prevent rheumatic fever [3].
Meningitis (IDSA Guidelines) 24 million units [5] Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours. Duration: 10-14 days (S. pneumoniae), 14-21 days (S. agalactiae), at least 21 days (L. monocytogenes) [5]. Consider concomitant aminoglycoside for L. monocytogenes or S. agalactiae [5].
Neurosyphilis (CDC Guidelines) 18 - 24 million units [5] 3-4 million units every 4 hours via intermittent infusion OR as a continuous IV infusion for 10-14 days [5] [6]. Often followed by IM Benzathine Penicillin G [5] [3].
Anthrax (Systemic, CDC Guidelines) 24 million units [5] 4 million units IV every 4 hours (intermittent) is recommended; apply same total daily dose via continuous infusion [5]. Duration: At least 2 weeks or until clinically stable. Use only for penicillin-susceptible strains. Recommended with a protein synthesis inhibitor [5].
Listeria Meningitis 15 - 20 million units [3] Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 2 weeks [3].
Actinomycosis (Thoracic/Abdominal) 10 - 20 million units [3] Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 6 weeks [3]. May be followed by oral Penicillin V [6].
Special Population Dosing
  • Pediatric Patients: Dosing is typically weight-based.

    • General Serious Infections: 150,000 to 300,000 units/kg/day, administered via continuous or divided intermittent infusion [3] [4].
    • Meningitis: 250,000 units/kg/day (Max: 12-20 million units/day) [3].
  • Renal Impairment: Penicillin G clearance correlates directly with renal function. Dosage adjustments are required in severe impairment [2] [3].

    • CrCl < 10 mL/min: Administer a full loading dose, then one-half of the loading dose every 8-10 hours [3].
    • Uremic patients (CrCl >10 mL/min): Administer a full loading dose, then one-half of the loading dose every 4-5 hours [3].
    • Hemodialysis: The drug is removed during hemodialysis; administer dose post-dialysis [6].

Experimental Protocol for Infusion Workflow

The following diagram illustrates the logical workflow for preparing and administering a continuous infusion of this compound.

G Start Start: Indication for Continuous Infusion A Determine Daily Dose (Based on Indication & Patient Weight) Start->A B Select Vial Strength (5M or 20M units) A->B C Reconstitute with Diluent (WFI, 0.9% NaCl, or D5W) B->C D Prepare Final Infusion Bag (Dilute to target concentration) C->D E Storage & Administration (Refrigerate if not used immediately) D->E F Infuse via IV Pump (Over 24 hours) E->F G Monitor Patient & Serum Levels F->G G->F For duration of therapy End End of Therapy G->End

Safety and Monitoring

Adverse Effects and Toxicity
  • Hypersensitivity Reactions: Penicillin can cause severe, potentially fatal anaphylaxis [2] [1]. Careful patient history for previous reactions to penicillins or cephalosporins is mandatory [2] [7].
  • Electrolyte Imbalance: The potassium salt formulation contains 1.68 mEq of potassium per million units [2]. High-dose regimens can cause hyperkalemia, particularly in patients with renal impairment [1] [4]. Similarly, the sodium content (0.3 mEq per million units) can contribute to hypernatremia and fluid retention [2] [4].
  • Neurotoxicity: High doses (>20 million units/day), especially in renal failure, may cause CNS effects including myoclonus, seizures, and coma [4] [7].
  • Hematologic Effects: Hemolytic anemia, neutropenia, and leukopenia have been reported with high-dose, prolonged therapy [1] [8].
  • Nephrotoxicity: Interstitial nephritis is a potential risk [4].
Essential Monitoring Parameters
  • Serum Electrolytes: Potassium and sodium levels should be monitored regularly during high-dose therapy [4].
  • Renal Function: Serum creatinine and BUN should be tracked for dose adjustment [3].
  • Complete Blood Count (CBC): To monitor for hematologic adverse effects [8].
  • Neurological Status: Observe for signs of neurotoxicity in patients receiving high doses or with renal impairment [7].
  • Clinical Response: Monitor vital signs, fever, and other signs of infection resolution [7].

Conclusion

Continuous intravenous infusion of this compound is a vital administration strategy for managing severe bacterial infections, leveraging its time-dependent killing pharmacokinetics. Successful implementation requires strict adherence to reconstitution protocols, appropriate weight-based and indication-driven dosing, and vigilant monitoring for electrolyte disturbances and neurological toxicity, particularly in vulnerable populations. These detailed application notes provide a framework for researchers and clinicians to optimize therapeutic outcomes while minimizing risks.

References

Application Notes and Protocols for Penicillin G Potassium in Selective Bacterial Culture Media

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Penicillin G Potassium (Benzylpenicillin Potassium Salt) is a narrow-spectrum, beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It is widely used in clinical in vitro diagnostic applications and research, including as a selective agent in culture media to inhibit Gram-positive bacteria [1]. Its primary mechanism involves binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, and inducing cell lysis. These properties make it invaluable for creating selective environments that favor the growth of specific microorganisms while suppressing contaminants.

Basic Properties and Specifications

Table 1: Physicochemical Properties of this compound [1]

Property Specification
CAS Number 69-57-8
Molecular Formula C₁₆H₁₇KN₂O₄S
Molecular Weight 356.372 g/mol
Potency 1,500 - 1,700 units/mg
Solubility 50 - 100 mg/mL in water at 25°C
Format Powder
Grade Cell Culture Grade

Efficacy and Typical Working Concentrations

The effectiveness of this compound is concentration-dependent and varies based on the target organism and application. The following table summarizes established working concentrations.

Table 2: Typical Working Concentrations for this compound [1] [2]

Application / Target Typical Working Concentration Notes
Liquid Culture Media (General) 105 U/L For inhibiting Gram-positive contaminants [1].
S. aureus (Susceptible Strains) MIC₉₀: 1 µg/mL Based on bovine mastitis isolates; 75% of strains inhibited at ≤0.06 µg/mL [2].
S. dysgalactiae MIC₉₀: ≤0.06 µg/mL Highly susceptible pathogen [2].
S. uberis MIC₉₀: 0.25 µg/mL Common mastitis pathogen [2].
S. chromogenes MIC₉₀: 4 µg/mL Some strains show acquired resistance [2].

Preparation of Stock and Working Solutions

Reagent Preparation
  • Solvent: Use sterile purified water.
  • Critical Step: To ensure complete solubility and avoid the formation of insoluble mixtures, add the powder to the water while mixing vigorously. Do not add water to the powder [1].
Sterilization and Storage
  • Sterile Filtration: After the powder is fully dissolved and the solution is transparent, sterilize it by passing through a 0.22 µm filter.
  • Aliquoting and Storage: Dispense the sterile stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
  • Storage Conditions: Store aliquots at -20°C or below until use [1].

Experimental Protocols

Protocol 1: Supplementation of Liquid Culture Media

This protocol is for creating a general selective broth medium.

  • Aseptic Addition: Thaw an aliquot of the sterile stock solution and add the appropriate volume aseptically to pre-sterilized, cooled basal media to achieve the final working concentration (e.g., 105 U/L).
  • Mixing: Mix the medium thoroughly to ensure even distribution of the antibiotic.
  • Quality Control: If asepsis is potentially compromised during addition, perform a final sterile filtration of the complete medium [1].
Protocol 2: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the lowest concentration of an antimicrobial that inhibits visible bacterial growth [3]. The following workflow outlines the key steps, while Section 5.3 provides detailed instructions.

MIC_Workflow Start Start MIC Assay PrepInoculum Prepare Standardized Inoculum Start->PrepInoculum AdjustTurbidity Adjust to 0.5 McFarland Standard PrepInoculum->AdjustTurbidity DiluteInoculum Dilute Suspension (1:20) AdjustTurbidity->DiluteInoculum LoadPanel Load MIC Panel/Plate DiluteInoculum->LoadPanel Incubate Incubate (35±2°C, 16-20h) LoadPanel->Incubate ReadResults Read and Interpret MIC Incubate->ReadResults End End Assay ReadResults->End

Figure 1: Broth Microdilution MIC Workflow

Detailed Broth Microdilution Steps [3]
  • Prepare Inoculum:
    • Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
    • Create a bacterial suspension in a suitable broth or saline.
  • Standardize Inoculum:
    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute Inoculum:
    • Within 15 minutes of standardization, perform a 1:20 dilution of the suspension in saline or broth. This achieves a final inoculum concentration of about 5 x 10⁶ CFU/mL in the test system.
  • Inoculate MIC Panel:
    • Deliver the diluted inoculum to each well of a microdilution tray containing serial two-fold dilutions of this compound. A common final volume is 100 µL per well.
    • Seal the panel in a plastic bag to prevent evaporation during incubation [3].
  • Incubate:
    • Incubate the inoculated panel at 35±2°C for 16-20 hours under ambient atmosphere. Fastidious organisms may require longer incubation [3].
  • Read and Interpret MIC:
    • The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth.
    • Interpret results (Susceptible, Intermediate, or Resistant) using current guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) [3].

Mechanism of Action Diagram

Mechanism PenG This compound PBP Binds to Penicillin- Binding Proteins (PBPs) PenG->PBP Crosslink Inhibits Peptidoglycan Cross-Linking PBP->Crosslink Weaken Weakened Cell Wall Crosslink->Weaken Lysis Cell Lysis and Death Weaken->Lysis

Figure 2: Antibacterial Mechanism of Penicillin G

Critical Considerations and Quality Control

  • Stability and Degradation: Be aware that antimicrobials can degrade in vitro during the incubation period due to factors like temperature and medium composition. One study found that some antibiotics can lose over 50% of their concentration in 24 hours, which can lead to an underestimation of their potency [4]. Using fresh preparations and adhering strictly to incubation times is critical.
  • pH Considerations: The working solution of Penicillin G is acidic. However, when added to a basal medium with sufficient buffering capacity (e.g., >2 g/L sodium bicarbonate), the pH of the final medium is typically not adversely affected [1].
  • Spectrum of Activity: Penicillin G is primarily effective against Gram-positive bacteria. It should not be relied upon to inhibit Gram-negative bacteria in selective media [1].
  • Quality Assurance:
    • Implement a robust quality control program using established QC strains with known MIC ranges or zone diameters [3].
    • Regularly participate in proficiency testing programs to ensure the accuracy and reliability of susceptibility testing results [3].

References

Penicillin G potassium in experimental meningitis models

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Regimens in Experimental M meningitis

The table below summarizes key treatment approaches and their outcomes from recent experimental meningitis studies.

Experimental Model Antibiotic Regimen(s) Key Findings & Outcomes Citation

| Infant rat pneumococcal meningitis | 1. Ceftriaxone (CRO) monotherapy 2. Daptomycin (DAP) + CRO 3. Rifampin (RIF) + CRO | DAP+CRO vs CRO: Significantly lower CSF concentrations of MCP-1, MIP-1α, IL-6, and IL-10; less brain apoptosis; improved hearing capacity. RIF+CRO vs CRO: Lower CSF inflammation, but no significant effect on apoptosis or hearing. | [1] | | Neonatal mouse GBS infection (vertical transmission) | Model characterization; not a therapeutic intervention study. | This pathophysiological model demonstrates that pups surviving GBS infection exhibit neurological developmental disabilities, validating its use for future therapy testing. | [2] | | Newborn rat GBS bacteremia & meningitis | 1. Penicillin G 2. Human Immune Serum Globulin (ISG) 3. Penicillin G + ISG | Penicillin G + ISG vs Penicillin G alone: More rapid clearance of bacteria from blood; lower incidence of bacteremia after one day of therapy; increased opsonic activity in serum. | [3] | | General treatment guidelines (Scientific review) | Penicillin G for susceptible S. pneumoniae | Penicillin G is the parenteral drug of choice for disease caused by penicillin-susceptible strains. Doses: 50,000 U/kg/day for minor infections to 300,000 U/kg/day for meningitis. | [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited, which can be adapted for research purposes.

Protocol: Infant Rat Model of Pneumococcal Meningitis

This model is used to test the efficacy of anti-infective therapies and their impact on neuroinflammation and brain damage [1].

  • Animal Model: Eleven-day-old Wistar rats.
  • Infection Induction: Intracisternal injection with 10 μl of saline containing ~10^6 CFU/ml of Streptococcus pneumoniae (serotype 3 strain).
  • Treatment Initiation: 18 hours post-infection (hpi), after confirming bacterial load in CSF by culture.
  • Randomization & Dosing:
    • Ceftriaxone (CRO) monotherapy: 100 mg/kg, subcutaneously (s.c.), twice daily (b.i.d.).
    • Daptomycin (DAP) + CRO: Daptomycin (10 mg/kg, s.c., daily) followed 15 minutes later by ceftriaxone.
    • Rifampin (RIF) + CRO: Rifampin (20 mg/kg, intraperitoneally (i.p.), b.i.d.) followed 15 minutes later by ceftriaxone.
  • Sample Collection: CSF is sampled at 6h and 22h after treatment initiation for cytokine/chemokine analysis (e.g., MCP-1, MIP-1α, IL-6).
  • Outcome Assessment:
    • Histomorphometry: At 40 hpi, quantify apoptosis in the hippocampal dentate gyrus after brain perfusion and fixation.
    • Functional Testing: At 3 weeks post-infection, assess hearing capacity (e.g., by auditory brainstem response).
Protocol: Vertical Transmission Model of Neonatal GBS Meningitis

This model reproduces the natural pathogenesis of GBS infection from mother to offspring, leading to meningitis and long-term neurological deficits [2].

  • Animal Model: Pregnant BALB/c mice.
  • Maternal Colonization: Inoculate pregnant mice intra-vaginally on days 17 and 18 of gestation with a hypervirulent GBS strain (e.g., CC17 BM110).
  • Post-birth Monitoring:
    • Monitor pup mortality and body weight gain for at least 10 days.
    • Bacterial load is quantified in pup blood, lungs, liver, and brain at various post-natal days (PND 1, 5, 7, 15) to confirm systemic infection and brain invasion (meningitis).
  • Histopathology: Examine lung tissue for signs of pneumonia (inflammation, neutrophil infiltration, hemorrhage).
  • Neurodevelopmental Assessment: In pups that survive, conduct learning and memory tests in adulthood (e.g., using behavioral mazes) to assess permanent neurological disability.
Protocol: Evaluating Adjunctive Therapy in Neonatal GBS Infection

This protocol tests the efficacy of antibiotics combined with immunomodulators [3].

  • Animal Model: Newborn rats.
  • Infection Model: Experimental GBS bacteremia and meningitis.
  • Treatment Groups:
    • Penicillin G (200,000 U/kg/day)
    • Human Immune Serum Globulin (ISG) (2 g/kg)
    • Penicillin G (200,000 U/kg/day) + varying doses of ISG (0.25 to 2 g/kg)
  • Outcome Measures:
    • Mortality rates.
    • Bacterial Clearance: Incidence of bacteremia at 1 day post-treatment; quantitative culture of blood and CSF.
    • Immunological Assay: Measure opsonophagocytic activity in the serum of treated animals.

Experimental Workflow for Meningitis Therapy Evaluation

The diagram below outlines a generalized workflow for evaluating an antibiotic like Penicillin G in an experimental meningitis model.

Start Study Start Model Establish Animal Model (e.g., infant rat, neonatal mouse) Start->Model Infect Induce Meningitis (Intracisternal or vertical transmission) Model->Infect Confirm Confirm Infection (CSF culture, clinical scoring) Infect->Confirm Randomize Randomize to Treatment Groups Confirm->Randomize Treat Administer Therapy (Penicillin G monotherapy or combination) Randomize->Treat Collect Sample Collection (CSF, blood, tissue) Treat->Collect Analyze Outcome Analysis Collect->Analyze Histo Histopathology (Brain, lungs) Analyze->Histo Functional Functional Tests (Hearing, behavior) Analyze->Functional

Key Research Implications and Future Directions

Current research using these models highlights critical considerations for therapeutic development:

  • Beyond Bacterial Killing: The goal is shifting from mere bactericidal activity to modulating the host's inflammatory response. The exacerbation of CSF inflammation following bacteriolysis by beta-lactams is a key contributor to brain damage [1].
  • The "Soft Killing" Approach: Using non-lytic antibiotics like daptomycin before a lytic beta-lactam can limit the release of inflammatory bacterial components, thereby attenuating CSF inflammation and resulting in less brain damage and improved functional outcomes [1].
  • Adjunctive Therapies are Crucial: The combination of Penicillin G with ISG demonstrates that enhancing the host's immune response alongside antibiotic treatment can lead to more rapid bacterial clearance [3]. This supports the investigation of other immunomodulators.
  • The Need for Physiologic Models: The vertical transmission GBS model [2] underscores the importance of using animal models that closely mimic human disease pathogenesis for reliable translation of results to the clinical setting, particularly for studying long-term neurological sequelae.

References

Penicillin G potassium stability in different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Penicillin G Potassium Stability Profile

The following table summarizes key quantitative stability data for reconstituted this compound under various conditions.

Storage Condition Diluent Stability Duration Key Findings / Degradation Observed Citation
Room Temperature Sodium Chloride 0.9% 4 hours Stable; new degradation peak detected at 5 hours. [1]
Room Temperature Dextrose 5% in Water 3 hours Stable; new degradation peak detected at 4 hours. [1]
Refrigerated (2-8°C) Sodium Chloride 0.9% 3 days Stable; new degradation peak detected at 4 days. [1]
Refrigerated (2-8°C) Dextrose 5% in Water 3 days Stable; new degradation peak detected at 4 days. [1]
Refrigerated Sterile Water/Saline 7 days No significant loss of potency in admixtures. [2]
Frozen Not Specified 1 week (2-8°C) or longer (-20°C) Filter-sterilized solutions stable at 37°C for 3 days. [3]

Experimental Protocol: Stability Assessment via HPLC

This protocol outlines a method for evaluating the stability of reconstituted this compound injection based on published methodologies [1].

↑ Workflow: HPLC-Based Stability Assessment

Start Start: Prepare Reconstituted Solution Store Store Samples under Test Conditions Start->Store Prep Prepare Samples for HPLC Store->Prep Analyze HPLC Analysis Prep->Analyze Monitor Monitor pH and Degradation Peaks Analyze->Monitor End End: Determine Stability Profile Monitor->End

Reconstitution and Sample Preparation
  • Reagent: this compound powder (e.g., 500,000 U/mL vial) [1].
  • Diluents: Use Sodium Chloride 0.9% (NS) and Dextrose 5% in Water (D5W) for comparison [1].
  • Procedure: Aseptically reconstitute the powder according to manufacturer instructions. Avoid sterile water for skin test dilutions as it can cause irritant reactions; use saline instead [4].
Storage Conditions and Sampling
  • Conditions:
    • Room Temperature: ~25°C
    • Refrigerated: 2-8°C
  • Sampling: Withdraw aliquots from each solution at predetermined intervals (e.g., time zero, then hourly for RT, daily for refrigerated) for up to 10 days [1].
HPLC Analysis of Penicillin G
  • Instrument: High-Performance Liquid Chromatography (HPLC) system [1].
  • Objective: Quantify remaining Penicillin G and detect the emergence of degradation products.
  • Chromatographic Conditions (Example, to be optimized):
    • Column: C18 reversed-phase column.
    • Mobile Phase: Acetonitrile and buffer (e.g., phosphate or formate).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector at 210-230 nm.
    • Injection Volume: 10-20 µL.
Data Interpretation and Stability Determination
  • Stability Endpoint: The solution is considered stable until the concentration of Penicillin G remains ≥90% of the initial concentration and no significant new degradation peaks are observed in the chromatogram [1].
  • pH Monitoring: Record the pH of the solutions at each time point, as a gradual decrease indicates degradation [1].

Application Notes for Researchers

  • Degradation and Clinical Impact: Degradation products of Penicillin G, such as penicilloic acid and penilloic acid, are not only indicators of instability but are also implicated in eliciting allergic reactions [1] [5]. One study noted that degraded Penicillin G solutions could inhibit granulocytic stem cell growth in vitro [4].
  • Diluent Selection is Critical: Stability varies significantly with the diluent. Dextrose solutions appear to confer slightly less stability than saline at room temperature [1].
  • Freezing Not Recommended for Critical Uses: While one manufacturer suggests stability for lengthy periods at -20°C [3], another source indicates that freezing and thawing, especially over long periods (e.g., 3 years), can lead to uncertain stability and is not recommended for sensitive applications like skin testing [4].
  • Adherence to Clinical Guidelines: For in vivo administration (including human subjects), always follow the specific stability durations and storage conditions listed in the manufacturer's prescribing information [6].

References

Penicillin G potassium degradation prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer & Key Preventive Measures
What are the primary causes of Penicillin G potassium degradation? Degrades rapidly in acidic conditions [1] and is susceptible to hydrolysis and enzymatic inactivation by β-lactamases [2].
How can I monitor degradation in my samples? Use High-Pressure Liquid Chromatography (HPLC) with a reversed-phase C18 column and a buffered acetonitrile-phosphate mobile phase [3]. This separates the drug from its degradation products [3] [1].
What is the impact of pH on stability? Stability is pH-dependent. A study showed magnesium sulfate's effect on stability varies with pH [1]. Prepare and store solutions in appropriate buffers and avoid highly acidic conditions.
Does the potassium salt form offer any advantages? The potassium salt offers enhanced solubility in aqueous media, which is useful for preparing growth media and experimental buffers [1].

Degradation Factors & Prevention Strategies

The table below summarizes the main degradation triggers and how to mitigate them.

Degradation Factor Mechanism Prevention Strategy
Acidic pH [1] Destruction of the β-lactam ring in stomach acid [2]. Use neutral buffers for reconstitution and storage.
β-Lactamase Enzymes [2] Enzymatic cleavage of the β-lactam ring. Use β-lactamase inhibitors (e.g., clavulanic acid) in culture media [2].
Storage Conditions Hydrolysis and unspecified decomposition over time. Prepare fresh solutions immediately before use; refrigerate reconstituted solutions [4]. Follow manufacturer's storage guidelines for powder [4].
Metal Ions [1] pH-dependent catalytic effect on degradation. Ensure solution purity; avoid contaminants.

Experimental Protocol: HPLC Analysis of Degradation

This method separates this compound from its major degradation products within 25 minutes [3].

  • Instrument: High-Pressure Liquid Chromatograph (HPLC).
  • Column: Reversed-phase C18 column.
  • Mobile Phase: Buffered acetonitrile-phosphate solution [3].
  • Detection: UV detector (consult specific literature for optimal wavelength).

Procedure:

  • Preparation: Reconstitute this compound powder per manufacturer instructions.
  • Stress Testing: Subject samples to stress conditions (e.g., acidic buffer) to generate degradation products for method validation.
  • Chromatography: Inject samples. The method resolves this compound and six degradation products [3].

Workflow for Degradation Analysis

The diagram below outlines the logical workflow for preparing and analyzing a this compound sample, from reconstitution to data interpretation.

penicillin_workflow A Reconstitute Sample B Apply Stress Conditions A->B Fresh solution C HPLC Analysis B->C  Injectsample D Data Analysis C->D Generateschromatogram Decision Degradation Products > Threshold? D->Decision Pass Stability Confirmed Decision->Pass No Fail Review Formulation / Storage Decision->Fail Yes

Penicillin G Analysis Workflow

Key Practical Notes

  • Solubility vs. Stability: The potassium salt's high solubility is useful for experiments [1], but it doesn't confer superior stability against core degradation pathways like hydrolysis.
  • Analytical Focus: The HPLC method [3] is your primary tool for directly observing and quantifying degradation, which is more reliable than relying on indirect tests.

References

overcoming penicillinase-producing bacterial resistance

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Penicillinase Resistance

  • Q: What are penicillinases and how do they confer resistance?

    • A: Penicillinases are a type of beta-lactamase enzyme produced by bacteria that inactivate penicillin and related antibiotics. They do this by hydrolyzing the beta-lactam ring, a core structural component essential for the antibiotic's antibacterial activity. This breakdown renders the drug ineffective [1] [2] [3].
  • Q: Which bacteria commonly produce penicillinases?

    • A: Penicillinase production is a common resistance mechanism in pathogens like Staphylococcus aureus [1] [2] [4]. Many Gram-negative bacteria, particularly members of the order Enterobacterales such as Escherichia coli and Klebsiella pneumoniae, also produce broader-spectrum beta-lactamases, including Extended-Spectrum Beta-Lactamases (ESBLs) [5] [3] [6].

Detection & Diagnostic Protocols

Accurately identifying the presence and type of beta-lactamase is the first critical step in troubleshooting resistance.

  • Q: What are the standard methods for detecting ESBL production in Gram-negative isolates?

    • A: The following protocol is recommended for phenotypic confirmation of ESBLs in organisms like E. coli and K. pneumoniae [5].

    Experimental Protocol: Phenotypic Confirmation of ESBLs

    1. Principle: ESBLs hydrolyze extended-spectrum cephalosporins, but their activity is inhibited by clavulanic acid. A significant increase in the zone diameter of inhibition for a cephalosporin tested in combination with clavulanic acid versus the cephalosporin alone confirms ESBL production.

    2. Materials:

    • Mueller-Hinton Agar (MHA) plates [6]
    • Antibiotic discs:
      • Ceftriaxone (30 µg) or Cefotaxime (30 µg)
      • Ceftazidime (30 µg)
      • Corresponding discs containing the cephalosporin + clavulanic acid (e.g., Ceftazidime/Clavulanic Acid)
    • Bacterial suspension adjusted to 0.5 McFarland standard [6]

    3. Procedure: a. Inoculate an MHA plate with the test bacterium as per Kirby-Bauer disk diffusion standard method [6]. b. Place the antibiotic discs on the agar, ensuring appropriate spacing (e.g., 20-30 mm center to center). c. Incubate at 35±2°C for 16-18 hours. d. Measure the zones of inhibition.

    4. Interpretation: A ≥5 mm increase in the zone diameter for the cephalosporin/clavulanate combination disc versus the cephalosporin disc alone is positive for ESBL production [5].

The workflow for this confirmatory test is outlined below.

Start Start: Bacterial Isolate Prep Prepare 0.5 McFarland Bacterial Suspension Start->Prep Inoculate Inoculate Mueller-Hinton Agar Prep->Inoculate Discs Apply Antibiotic Discs: • Cephalosporin alone • Cephalosporin + Clavulanate Inoculate->Discs Incubate Incubate 16-18 hours at 35±2°C Discs->Incubate Measure Measure Zones of Inhibition Incubate->Measure Interpret Interpret Results Measure->Interpret End Result: ESBL Positive/Negative Interpret->End

  • Q: How can we detect beta-lactamase activity at a molecular level?
    • A: For precise identification, molecular tests like PCR or film array panels can rapidly detect specific ESBL genes, such as CTX-M, SHV, and TEM [5]. These methods are crucial for epidemiological studies and tracking the spread of resistance genes.

Troubleshooting & Overcoming Resistance

  • Q: What are the primary strategies to overcome penicillinase-mediated resistance?

    • A: The two most common therapeutic and research strategies are:
      • Use of Beta-Lactamase Stable Antibiotics: Employ second-generation penicillins (e.g., methicillin, oxacillin) or certain cephalosporins that are less susceptible to hydrolysis [1] [4].
      • Co-administration with Beta-Lactamase Inhibitors (BLIs): Combine a penicillin with a BLI like clavulanic acid, sulbactam, or tazobactam. The inhibitor binds to and inactivates the beta-lactamase, protecting the antibiotic from destruction [2] [4] [7].
  • Q: What are the common beta-lactamase inhibitors and their typical combinations?

    • A: The table below summarizes key inhibitors and their clinical formulations.
Inhibitor Common Antibiotic Partner Key Spectrum of Activity
Clavulanic Acid Amoxicillin, Ticarcillin ESBLs, Gram-positive bacteria [4] [7]
Sulbactam Ampicillin, Cefoperazone ESBLs, some Gram-negative bacteria [6] [7]
Tazobactam Piperacillin Broad-spectrum, including Gram-negatives and anaerobes [6] [7]
  • Q: Facing resistance despite using inhibitor combinations? What are the next steps?
    • A: Resistance can persist due to several advanced mechanisms. Your troubleshooting path should investigate the following:
      • Altered Penicillin-Binding Proteins (PBPs): Check for Methicillin-Resistant Staphylococcus aureus (MRSA), which utilizes PBP2a—a transpeptidase with low affinity for most beta-lactams, making them ineffective regardless of inhibitor presence [1] [4].
      • Other Beta-Lactamase Classes: Consider that the bacterium may produce other enzymes, such as AmpC β-lactamases or metallo-β-lactamases (MBLs). AmpC enzymes are not well inhibited by clavulanate, and MBLs hydrolyze carbapenems and are resistant to all standard BLIs [3].
      • Porin Mutations: In Gram-negative bacteria, investigate the possibility of mutations that reduce membrane permeability, preventing antibiotics from reaching their intracellular targets [3].

The following diagram illustrates the molecular mechanism of resistance and the points of intervention.

Penicillin β-Lactam Antibiotic (Penicillin) Penicillinase Bacterial Penicillinase (β-Lactamase) Penicillin->Penicillinase  Binds to PBP Penicillin-Binding Protein (PBP) Penicillin->PBP  Binds to & Inhibits InactivePen Inactivated Antibiotic (Hydrolyzed β-Lactam Ring) Penicillinase->InactivePen  Hydrolyzes CellWall Disrupted Cell Wall Synthesis PBP->CellWall BLI Beta-Lactamase Inhibitor (e.g., Clavulanic Acid) BLI->Penicillinase  Inactivates

Emerging Solutions & Future Directions

  • Q: What are some novel approaches being developed to counter beta-lactamase resistance?
    • A: Research is focused on several innovative fronts:
      • Novel Beta-Lactamase Inhibitors: Developing new, broad-spectrum inhibitors like avibactam and vaborbactam that are effective against a wider range of enzymes, including carbapenemases [7].
      • Alternative Agents: Using non-beta-lactam antibiotics, such as colistin, to which ESBL-producing Gram-negative pathogens often remain sensitive, though this is a last-line option due to toxicity [6].
      • Novel Detection and Therapeutic Molecules: Investigation of highly specific tools, such as antibodies targeting beta-lactamase enzymes, for use in advanced diagnostics and potentially even as therapeutic agents [8].

References

optimizing Penicillin G potassium yield in fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Process Control & Optimization

Effective process control is fundamental to maximizing yield. The following strategy focuses on the precise regulation of key parameters.

G Conductivity Sensor Conductivity Sensor Data on NH4+ & SO42- levels Data on NH4+ & SO42- levels Conductivity Sensor->Data on NH4+ & SO42- levels Regulates Control System Control System Data on NH4+ & SO42- levels->Control System Regulates Ammonium Sulfate Feed Pump Ammonium Sulfate Feed Pump Control System->Ammonium Sulfate Feed Pump Regulates PAA Feed Pump PAA Feed Pump Control System->PAA Feed Pump Regulates Optimal Nitrogen/Sulfur Optimal Nitrogen/Sulfur Ammonium Sulfate Feed Pump->Optimal Nitrogen/Sulfur Maintains Optimal Precursor Level Optimal Precursor Level PAA Feed Pump->Optimal Precursor Level Maintains High-Yield Fermentation High-Yield Fermentation Optimal Nitrogen/Sulfur->High-Yield Fermentation Optimal Precursor Level->High-Yield Fermentation

Objective: To maintain the concentrations of nitrogen, sulfur, and precursor within optimal ranges through real-time monitoring and feedback control. Experimental Protocol:

  • Real-time Monitoring: Install an online conductivity sensor in the fermenter for continuous monitoring [1].
  • Baseline Establishment: Determine the baseline conductivity of the production medium before inoculation.
  • Feedback Control:
    • When conductivity deviates from the set baseline, automatically trigger the addition of a concentrated Ammonium Sulfate (NH4)2SO4 solution. This simultaneously supplies essential nitrogen (NH4+) and sulfur (SO42-) ions [1].
    • Separately, control the feed of the precursor Phenylacetic Acid (PAA) based on its known consumption rate to avoid both starvation and toxic accumulation [1].
  • Target Outcome: This closed-loop system maintains a metabolic balance, preventing nutrient limitations or toxicity that can reduce yield.

Troubleshooting Common Fermentation Issues

Here are solutions to some frequently encountered problems.

Problem Phenomenon Possible Root Cause Recommended Solution
Low Yield & Slow Growth Nitrogen/Sulfur Limitation Implement conductivity-based control for continuous (NH4)2SO4 feeding [1].
Precursor Toxicity Overfeeding of Phenylacetic Acid (PAA) Optimize PAA feeding strategy; use fed-batch addition instead of single-batch [1].
Viscosity & Oxygen Limitation High biomass, poor mixing Optimize agitation and aeration; supplement with oxygen-enriched air if necessary [1].

Addressing Secretion Bottlenecks in Recombinant Systems

When using engineered strains like Pichia pastoris, a bottleneck can occur where the product is retained inside the cell instead of being secreted.

Optimization Strategy: Focus on the relationship between the specific growth rate (μ) and specific productivity (qp). Research has identified distinct production phases in P. pastoris [2]:

  • Phase I (Initial): Intracellular accumulation dominates. The extracellular specific productivity (qp,extra) shows a bell-shaped relationship with μ.
  • Phase II (Transition): A shift occurs where secretion starts to prevail over accumulation.
  • Phase III (Late): Secretion is dominant. In this phase, qp,extra can be linearly related to μ and up to three times higher than in Phase I [2].

Experimental Protocol:

  • Culture Analysis: During fermentation, periodically sample the broth.
  • Biomass & Product Measurement: Separate cells from the medium via centrifugation. Measure cell dry weight (biomass) and analyze both the cell pellet (intracellular product) and supernatant (extracellular product) for Penicillin G acylase (or your target product) activity [2].
  • Calculate Key Rates: Determine the specific growth rate (μ) and the specific production rates for both intracellular (qp,intra) and extracellular (qp,extra) product.
  • Adjust Process Parameters: Based on the identified phase, adjust the feed rate to control the specific growth rate (μ) to maximize secretion, particularly aiming for the high-productivity conditions of Phase III [2].

Advanced Downstream Processing: Aqueous Two-Phase Flotation

After fermentation, recovering the product efficiently is crucial. Aqueous Two-Phase Flotation (ATPF) is a novel technique that combines separation and concentration.

Principle: Surface-active compounds (like Penicillin G) are adsorbed onto the surfaces of ascending gas bubbles in a solution of ammonium sulfate. The bubbles float into an upper layer of Polyethylene Glycol (PEG), where the product dissolves [3].

Optimized Experimental Protocol [3]:

  • System Setup: Prepare the aqueous phase with a concentration of 15% (w/v) Ammonium Sulfate in the fermentation broth. Adjust the pH to 3.5. The top phase is PEG1000.
  • Flotation Process: Sparge nitrogen gas through the system at a flow rate of 15 mL/min for 40 minutes.
  • Product Recovery: After flotation, the Penicillin G is concentrated in the PEG top phase.

The table below summarizes the key parameters and performance outcomes of this method.

Parameter Optimal Condition Outcome / Rationale
pH 3.5 Maximizes separation efficiency and stability of Penicillin G [3].
(NH4)2SO4 Concentration 15% (w/v) Creates the optimal two-phase system with PEG [3].
Nitrogen Flow Rate 15 mL/min Balances efficient bubble adsorption with process stability [3].
Separation Efficiency (E) Up to 95% High recovery rate from the fermentation broth [3].
Concentration Coefficient (α) > 3 Achieves simultaneous separation and significant concentration [3].

Key Takeaways and Future Directions

  • For traditional fermentation: The conductivity-based control strategy provides a direct method to optimize nutrient feeding for higher yields [1].
  • For recombinant systems: Understanding and controlling the specific growth rate is key to overcoming secretion bottlenecks [2].
  • For product recovery: Advanced techniques like Aqueous Two-Phase Flotation offer efficient and scalable downstream processing [3].

References

Penicillin G potassium solubility challenges in buffers

Author: Smolecule Technical Support Team. Date: February 2026

Penicillin G Potassium: Core Technical Data

The following table summarizes key physicochemical and pharmacokinetic properties from the official drug labels [1] [2].

Property Specification / Value Notes / Clinical Significance
Chemical Description Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [1] Sterile, white to almost white crystalline powder; almost odorless [1] [2].
Solubility Very soluble in water [2] Intended for reconstitution with water or compatible buffers before intravenous or intramuscular use [1] [2].
Reconstituted pH 6.0 - 8.5 [1] [2] Sodium citrate and citric acid are added as buffers to maintain this pH range [1].

| Ion Content (per million units) | Potassium: 65.6 mg (1.68 mEq) Sodium: 6.8-7.9 mg (0.30-0.34 mEq) [1] [2] | Critical consideration for patients with renal impairment or those requiring electrolyte restriction. |

Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting steps tailored for research and development settings.

Q1: What are the primary stability concerns when reconstituting and storing this compound solutions?

  • Degradation: Penicillin G is susceptible to hydrolysis, especially in acidic or alkaline conditions. Adhere to the recommended pH range of 6.0-8.5 [1] [2].
  • Storage: After reconstitution, solutions should be used promptly. Consult the manufacturer's instructions for specific stability durations and storage temperatures (often refrigeration is required).
  • Incompatibilities: Be aware of physical and chemical incompatibilities with other agents. Always check compatibility data before mixing this compound with other drugs or solutions in an infusion.

Q2: The formulation precipitates when added to my experimental buffer. What could be the cause?

  • pH Shift: Your buffer's pH might be outside the stable range of 6.0-8.5, causing the drug to fall out of solution.
  • Ionic Strength: High ionic strength in your buffer could be leading to salting-out effects.
  • Solvent Composition: The presence of certain organic solvents or other excipients in your buffer system might be reducing the solubility of this compound.

Q3: How can I manage the high potassium content in my in-vitro experiments?

  • Account for Ions: The high potassium content (65.6 mg per million units) is an intrinsic property [1] [2]. You must account for this in your experimental design, especially in cell culture or enzyme assays where potassium levels could be a confounding variable.
  • Solution Preparation: Ensure accurate dilution calculations to know the final potassium concentration in your test system.

Experimental Workflow for Solubility Assessment

For researchers investigating solubility and stability, the following workflow outlines a systematic approach. The diagram is generated using Graphviz with your specified color palette and contrast rules.

G Start Start: Prepare this compound Solution Step1 1. Reconstitute in Water Start->Step1 Step2 2. Check Initial pH Step1->Step2 Step3 3. Add to Experimental Buffer Step2->Step3 Step4 4. Observe for Precipitation Step3->Step4 Decision1 Precipitation Observed? Step4->Decision1 Step5 5. Analyze Supernatant (e.g., HPLC) Decision1->Step5 No Step6 6. Document Buffer Parameters Decision1->Step6 Yes End End: Determine Buffer Compatibility Step5->End Step6->End

Suggested Experimental Protocols for Troubleshooting

Protocol 1: Buffer pH Compatibility Screening

  • Reconstitution: Prepare a stock solution of this compound in sterile water.
  • Buffer Preparation: Prepare a series of buffers covering a pH range from 5.0 to 9.0.
  • Mixing: Add a fixed volume of the stock solution to each buffer and mix gently.
  • Observation: Visually inspect for cloudiness or precipitate immediately after mixing, and again after 1, 2, 4, and 24 hours. Note the pH at which precipitation occurs.

Protocol 2: Quantitative Solubility Assessment via HPLC

  • Stress Test: Force precipitation by adding the stock solution to an incompatible buffer (e.g., outside pH 6-8.5).
  • Separation: Centrifuge the sample to separate the precipitate from the supernatant.
  • Analysis: Dilute the supernatant and analyze using a validated HPLC method to quantify the concentration of soluble Penicillin G remaining.
  • Comparison: Compare the peak area against a standard solution to calculate the percentage of drug that remained in solution.

References

Penicillin G potassium stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data Summary

The table below summarizes quantitative stability data from experimental studies for easy comparison.

Storage Condition Solution/Container Stability Duration Key Findings Citation
5°C (refrigerated) 0.9% Sodium Chloride in PVC bags & elastomeric pumps 21 days >90% potency retained; chemical stability confirmed by HPLC. [1]
5°C (refrigerated) 5% Dextrose in PVC bags & elastomeric pumps 21 days >90% potency retained; chemical stability confirmed by HPLC. [1]
25°C & 31.1°C (ambient/elevated) Acetate Ringer Solution in elastomeric pump 24 hours 101.7% (25°C) & 92.9% (31.1°C) potency; no adsorption to pump. [2]
4°C (refrigerated) Acetate Ringer Solution in elastomeric pump 10 days 99.7% potency retained, demonstrating pre-mixing stability. [2]

Experimental Protocols

Here are the detailed methodologies from the cited stability studies.

Stability in PVC Bags and Elastomeric Pumps

This study evaluated the long-term refrigerated stability of Penicillin G Sodium (closely related to the potassium salt) in common diluents and containers [1].

  • Sample Preparation: Penicillin G sodium powder (10 million units/10 mL vial) was diluted to concentrations of 2,500 units/mL and 50,000 units/mL using 0.9% Sodium Chloride Injection and 5% Dextrose Injection. The solutions were transferred into 250-mL PVC bags and elastomeric pump containers. All samples were prepared in triplicate.
  • Storage Conditions: Samples were stored at 5°C.
  • Stability Assessment:
    • Chemical Stability: Measured using a stability-indicating high-performance liquid chromatography (HPLC) assay. Stability was defined as the retention of ≥90% of the initial drug concentration.
    • Physical Stability: Evaluated by visual inspection and by measuring subvisible particulate matter using a light-obscuration particle count test according to compendial standards.
    • pH Monitoring: The pH of the solutions was tracked throughout the study.
Stability in Elastomeric Pumps for OPAT

This study investigated the stability of Benzylpenicillin Potassium (Penicillin G Potassium) under conditions relevant to Outpatient Parenteral Antimicrobial Therapy (OPAT) [2].

  • Sample Preparation: Benzylpenicillin potassium (PCG) and Ampicillin (ABPC) were dissolved in five different infusion solutions, including Acetate Ringer Solution.
  • Storage Conditions: Solutions were kept at 25°C or 31.1°C for 24 hours to simulate in-use conditions. Additional stability was tested over 10 days at 4°C for PCG in acetate ringer solution stored in the pump.
  • Stability Assessment:
    • Residual Ratio: Determined by HPLC at specified time points.
    • Adsorption Test: The recovery of PCG from the elastomeric infusion pump was measured after 24 hours at 31.1°C to check for drug adsorption to the container material.

Workflow for Stability Assessment

The diagram below outlines a general experimental workflow for assessing drug stability, synthesizing the key steps from the cited protocols.

G Start Start: Drug Stability Assessment Prep Solution Preparation (Dilution to target concentration) Start->Prep Container Aliquot into Test Containers (PVC bags, elastomeric pumps) Prep->Container Storage Controlled Storage (Refrigerated, Ambient, Elevated) Container->Storage Analysis Time-point Sampling & Analysis (HPLC assay, pH, particulate matter) Storage->Analysis Interpret Data Interpretation Analysis->Interpret

Frequently Asked Questions (FAQs)

What is the most stable solution for this compound in infusion pumps? For continuous infusion via elastomeric pumps, Acetate Ringer Solution has been shown to be the most stable, maintaining potency for 24 hours at temperatures up to 31.1°C [2].

Can I pre-mix this compound solutions for later use? Yes, solutions diluted in Acetate Ringer Solution and stored in elastomeric pumps at 4°C were stable for 10 days, allowing for advance preparation [2]. Solutions in 0.9% Sodium Chloride or 5% Dextrose stored in PVC bags at 5°C were stable for 21 days [1].

What are the key signs of this compound degradation? The primary indicator is a drop in potency below 90% of the initial concentration, measured by HPLC. A consistent decrease in pH over time is also a common characteristic of degradation in these solutions [1].

Are there other critical factors affecting stability? Yes, the ionic strength of the solution can significantly impact the chemical stability of Potassium Penicillin G and should be controlled in experimental designs [3].

Key Insights for Researchers

  • Formulation Note: While these studies provide crucial data, note that stability can be influenced by factors like ionic strength [3]. Always validate conditions for your specific formulation.
  • Solution Choice is Critical: The stability of this compound is highly dependent on the choice of infusion solution. Acetate Ringer Solution is superior for ambient temperature stability, while standard diluents are acceptable only under prolonged refrigeration [2] [1].

References

Penicillin G potassium allergic reaction alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Risk Stratification and Clinical Evaluation

A critical step is to move from a blanket "penicillin allergic" label to a detailed risk assessment. The following workflow outlines a practical protocol for evaluating a reported penicillin allergy, which can be adapted for clinical trial screening or patient management.

G Penicillin Allergy Evaluation Workflow Start Patient Reports Penicillin Allergy History Detailed History of Index Reaction Start->History HighRisk High-Risk Reaction? (e.g., SJS, TEN, Anaphylaxis <10y) History->HighRisk Avoid Avoid all Beta-Lactams HighRisk->Avoid Yes LowRisk Low-Risk Reaction (e.g., rash, GI upset, unknown) HighRisk->LowRisk No Test Penicillin Skin Testing (with major/minor determinants) LowRisk->Test Proceed to Evaluation Result Skin Test Result? Test->Result Performed Positive Confirmed IgE-Mediated Allergy Avoid Penicillin Result->Positive Positive Negative Proceed to Supervised Oral Challenge (e.g., Amoxicillin 250mg) Result->Negative Negative ChallengeResult Challenge Result? Negative->ChallengeResult 1-Hour Observation Tolerant Allergy Ruled Out 'De-labeled' Penicillins can be safely used ChallengeResult->Tolerant No Reaction Intolerant Avoid Penicillin Consider Desensitization if essential ChallengeResult->Intolerant Reaction Occurs

Risk Categories and Management

Based on the patient's history, they can be stratified to guide management [1] [2]:

  • Low Risk: Symptoms include nonspecific rash (not hives), gastrointestinal upset, headache, family history only, or unknown remote reaction (>10 years ago).
    • Management Plan: These patients are excellent candidates for direct penicillin skin testing and an oral challenge. A negative workup allows for the safe use of penicillins and other beta-lactams [1] [2].
  • Moderate Risk: Symptoms include urticaria (hives), angioedema, or anaphylaxis that occurred over 10 years ago.
    • Management Plan: Referral for formal allergy evaluation is recommended. In non-elective situations where alternatives are inadequate, cautious administration of a cephalosporin (especially 2nd/3rd generation) may be considered, as the cross-reactivity risk is low [1] [2].
  • High Risk: History of recent anaphylaxis (within 10 years), Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), or other severe organ-specific reactions.
    • Management Plan: All penicillins and related beta-lactams must be avoided indefinitely. For life-threatening infections where penicillin is the only effective drug (e.g., neurosyp hilis in pregnancy), inpatient desensitization protocols under the supervision of an allergist are required [2] [3].

Experimental Protocols for Allergy Testing

For research or clinical trial protocols, the following methodologies are standard for verifying penicillin allergy status.

Penicillin Skin Testing

This is the first-line test to detect IgE-mediated hypersensitivity [2].

  • Reagents: The full test includes:
    • Major Determinant: Benzylpenicilloyl-polylysine (Pre-Pen)
    • Minor Determinants: Benzylpenicilloate, Benzylpenilloate, Benzylpenicillin (Penicillin G)
    • Negative Control: Saline
    • Positive Control: Histamine
  • Procedure:
    • Perform a prick test with all reagents.
    • If negative after 15 minutes, proceed to intradermal testing with the major and minor determinants.
    • A wheal ≥3 mm than the negative control with associated flare is considered positive.
  • Predictive Value: A negative skin test with the full panel of major and minor determinants has a negative predictive value of 98-99% for immediate reactions [2].
Graded Oral Challenge

This is the definitive step to rule out allergy in patients with a negative skin test or low-risk history [2].

  • Indication: Patients with a negative skin test or those with a convincing low-risk history where skin testing is not available.
  • Protocol: A common protocol involves administering progressively higher doses under observation [2]:
    • Amoxicillin 125 mg (or Penicillin VK 100-125 mg), observe for 30 minutes.
    • If no reaction, administer Amoxicillin 250 mg (or Penicillin VK 200-250 mg), observe for 60 minutes.
  • Environment: Must be performed in a monitored setting with staff trained and equipped to manage anaphylaxis.

Selecting Alternative Antibiotics

When a true penicillin allergy is confirmed and alternative treatment is necessary, selection should be based on the infection's pathogen and the nature of the allergic reaction. The following table compares common alternatives.

Alternative Antibiotic Class Examples Key Considerations for Use Risk of Cross-Reactivity
Cephalosporins (1st/2nd Gen) Cefazolin, Cephalexin, Cefuroxime Historically avoided, but true cross-reactivity is low (~1-3%). Use with caution in moderate-risk patients; often safe in low-risk, especially with dissimilar side chains [1] [4] [2]. Low to Moderate
Cephalosporins (3rd/4th Gen) Ceftriaxone, Cefepime Very low cross-reactivity (<1%) due to different side chains. Often considered safe in patients with non-IgE mediated or low-risk penicillin allergy [2]. Very Low
Macrolides Azithromycin, Clarithromycin, Erythromycin No cross-reactivity. Be aware of drug-specific side effects (e.g., QT prolongation with clarithromycin, GI intolerance) [5] [6]. None
Clindamycin Clindamycin No cross-reactivity. Associated with higher risk of C. difficile infection and surgical site infection when used as a prophylactic alternative [1]. None
Fluoroquinolones Ciprofloxacin, Levofloxacin No cross-reactivity. Reserve for specific infections due to black box warnings (e.g., tendonitis, neuropathy) [7] [6]. None
Vancomycin Vancomycin No cross-reactivity. Essential for MRSA but inferior to cefazolin for MSSA surgical prophylaxis. Risk of nephrotoxicity and "Red Man Syndrome" [1]. None

Frequently Asked Questions (FAQs)

Q1: What is the evidence that the 10% cross-reactivity between penicillin and cephalosporins is no longer accurate? Early studies from the 1970s that reported ~10% cross-reactivity are now considered flawed because early cephalosporin preparations contained trace amounts of penicillin as a contaminant [1]. Modern studies show the risk is much lower (closer to 1-3%), and is driven more by the similarity of side chains than the shared beta-lactam ring. Cefazolin, for instance, has side chains unlike penicillin, making it a lower-risk choice [1] [4].

Q2: For a researcher designing a clinical trial, what is the single most important step to take regarding a participant's reported penicillin allergy? Obtain a detailed, specific history of the index reaction. Simply knowing the reaction (e.g., "childhood rash" vs. "recent anaphylaxis") allows for proper risk stratification. This enables the safe inclusion of low-risk participants and guides the management of high-risk ones, preventing the unnecessary exclusion of eligible participants and the use of suboptimal alternative antibiotics [1] [2].

Q3: When is antibiotic desensitization necessary, and how is it performed? Desensitization is a last-resort procedure used only when there is a confirmed IgE-mediated allergy to penicillin and no other effective alternative antibiotic exists (e.g., for treating neurosyphilis or in a pregnant patient with syphilis) [2]. It involves administering gradually increasing doses of the drug (orally or IV) every 15-30 minutes in a controlled ICU or similar setting until a full therapeutic dose is reached, inducing a temporary state of tolerance. This should only be done under the supervision of an allergist [2] [3].

References

Penicillin G potassium analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods Overview

The table below summarizes three validated analytical techniques for Penicillin G Potassium (PGK) determination.

Method Key Principle / Technique Linear Range Detection Limit Key Applications / Matrices Reference
Chemiluminescence (CL) [1] Direct CL from PGK oxidation by H₂O₂, enhanced by CTMAB surfactant. 3.3 × 10⁻³ to 3.3 × 10⁻¹ mmol/L 8.8 × 10⁻⁴ mmol/L Pharmaceutical formulations for injection [1]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [2] Derivatization with Trimethylsilyl Diazomethane (TMSD), separation on a TG-1MS column. LOQ - 200.0 µg/kg [2] LOD: 1.70-3.20 µg/kg (in matrices) [2] Chicken and duck eggs (whole egg, yolk, albumen) [2]
High-Performance Liquid Chromatography (HPLC-UV) [3] Reversed-phase separation on a C18 column with UV detection at 280 nm. Not specified in excerpt LOD: 0.01 µg/mL (in milk) [3] Milk [3]

Troubleshooting Guides & FAQs

Chemiluminescence Method
  • FAQ: What are the critical parameters for optimizing the CL signal? The key parameters are pH, concentration of the oxidizing agent (H₂O₂), and concentration of the surfactant (CTMAB). A chemometrical optimization approach like Central Composite Design (CCD) is recommended to efficiently find the optimal levels for these variables [1].

  • Troubleshooting: My CL signal is weak or unstable.

    • Check Reagent Purity: Ensure fresh and high-quality H₂O₂ is used.
    • Optimize Surfactant: The concentration of CTMAB is critical for signal enhancement; verify its concentration and prepare the solution correctly [1].
    • pH Control: Precisely control the pH of the reaction mixture, as it significantly affects the oxidation reaction and light emission [1].
Chromatographic Methods (GC-MS/MS & HPLC)
  • FAQ: How do I handle the instability of Penicillin G for GC-MS analysis? Penicillin G is non-volatile and requires derivatization. While diazomethane has been used, it is hazardous. A safer and recommended alternative is Trimethylsilyl Diazomethane (TMSD), which is easier to store and handle [2].

  • FAQ: What sample preparation is needed for complex matrices like eggs or milk?

    • For Eggs (GC-MS/MS): A robust protocol involves Accelerated Solvent Extraction (ASE) followed by purification using Solid-Phase Extraction (SPE) with Oasis HLB cartridges. This combination provides high extraction efficiency and effective cleanup of the complex matrix [2].
    • For Milk (HPLC-UV): A simpler protein precipitation method can be used. The procedure involves spiking the sample, adding acetonitrile to precipitate proteins, followed by centrifugation and filtration before injection [3].
  • Troubleshooting: I observe poor peak shape or resolution in my HPLC analysis.

    • Mobile Phase: For a C18 column, a common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile in an isocratic or gradient mode [4] [3].
    • Column Temperature: Maintain a consistent column temperature (e.g., 30°C) for reproducible retention times [3].

The following diagram illustrates the general decision-making workflow and key steps for analyzing this compound using these methods.

Start Start: Analyze this compound DefineGoal Define Analysis Goal Start->DefineGoal Matrix Select Sample Matrix DefineGoal->Matrix MethodSelect Choose Analytical Method Matrix->MethodSelect SubMethod1 Chemiluminescence (CL) MethodSelect->SubMethod1 SubMethod2 Chromatography (HPLC or GC-MS/MS) MethodSelect->SubMethod2 CL_Opt Optimize Key Parameters: • pH • H₂O₂ Concentration • CTMAB Surfactant SubMethod1->CL_Opt SamplePrep Sample Preparation SubMethod2->SamplePrep CL_Measure Measure CL Signal CL_Opt->CL_Measure Result Result & Validation CL_Measure->Result Chrom_Choice Select Technique HPLC HPLC-UV Chrom_Choice->HPLC GCMS GC-MS/MS Chrom_Choice->GCMS HPLC_Analyze Analyze on C18 Column HPLC->HPLC_Analyze Derivatization Derivatization with TMSD (Required for GC-MS/MS) GCMS->Derivatization SamplePrep->Chrom_Choice GCMS_Analyze Analyze on GC-MS/MS Derivatization->GCMS_Analyze HPLC_Analyze->Result GCMS_Analyze->Result


Experimental Protocols

Protocol 1: Chemiluminescence Determination of PGK [1]

This method is suitable for the direct analysis of PGK in pharmaceutical formulations.

  • Reaction Principle: PGK is oxidized by hydrogen peroxide (H₂O₂), producing a chemiluminescence signal that is enhanced by the surfactant Cetyltrimethylammonium bromide (CTMAB).
  • Optimization: Use a Central Composite Design (CCD) to find the optimal levels for pH, [CTMAB], and [H₂O₂].
  • Procedure: Under optimized conditions, mix the sample solution with CTMAB and H₂O₂. Measure the resulting light emission immediately. The intensity is proportional to the PGK concentration.
  • Validation: The method was validated with a linear range of 3.3 × 10⁻³ - 3.3 × 10⁻¹ mmol/L and an RSD of 1.40% (n=5) for precision.
Protocol 2: GC-MS/MS Determination in Poultry Eggs [2]

This is a sensitive method for detecting trace-level residues in complex biological matrices.

  • Sample Preparation (ASE & SPE):
    • Extraction: Use Accelerated Solvent Extraction (ASE) for efficient recovery of the analyte from the egg matrix.
    • Purification: Purify the extract using Solid-Phase Extraction (SPE) on Oasis HLB cartridges (60 mg/3 mL).
  • Derivatization: React the purified penicillin G with Trimethylsilyl diazomethane (TMSD) to form a volatile derivative suitable for GC analysis.
  • GC-MS/MS Analysis:
    • Column: TG-1MS capillary column (30.0 m × 0.25 mm i.d., 0.25 μm).
    • Carrier Gas: Helium at 1.0 mL/min.
    • Temperature Program: Initial 100°C (hold 1 min), ramp to 220°C at 30°C/min (hold 1 min), then to 280°C at 30°C/min (hold 5 min).
    • Detection: Tandem Mass Spectrometry for high selectivity.
  • Validation: The method showed recoveries of 80.31–94.50% and RSDs between 1.24–6.13% across different matrices.
Protocol 3: HPLC-UV Analysis in Milk [3]

A rapid method for determining penicillin G in milk using a core-shell particle column.

  • Sample Preparation:
    • Pipette 2 mL of milk into a centrifuge tube.
    • Add 8 mL of acetonitrile to precipitate proteins.
    • Centrifuge at 2600 rpm for 30 minutes at 25°C.
    • Filter the supernatant through a 0.22 μm membrane before injection.
  • HPLC Conditions:
    • Column: Ascentis Express C18, 2.7 μm (10 cm × 2.1 mm).
    • Mobile Phase: 20 mM Potassium dihydrogen phosphate in water : Methanol (60:40, v/v).
    • Flow Rate: 246 μL/min.
    • Detection: UV at 280 nm.
    • Injection Volume: 1 μL.
    • Column Temperature: 30°C.
  • Performance: Under these conditions, penicillin G elutes in less than 4 minutes with good peak shape.

References

Penicillin G potassium contamination control in cultures

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism behind penicillin G potassium contamination in cultures?

    • A: The primary mechanism is the enzymatic degradation of this compound by β-lactamases (also known as penicillinases) [1] [2]. These enzymes are produced by contaminating bacteria that are resistant to penicillin. They hydrolyze the β-lactam ring of the antibiotic, rendering it inactive and allowing other contaminating microbes to proliferate [3] [4].
  • Q2: Which organisms are commonly responsible for this type of contamination?

    • A: Various gram-negative and gram-positive bacteria can produce β-lactamases. Research has identified organisms such as certain strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis as producers of extended-spectrum β-lactamases (ESBLs) that can inactivate penicillin G and other β-lactam antibiotics [4]. Environmental isolates like Ochrobactrum tritici have also been studied for their potent penicillin-degrading β-lactamases [1].
  • Q3: How can I confirm that my culture medium is contaminated with penicillin-degrading enzymes?

    • A: You can use a β-lactamase activity assay. The table below outlines the core methodology based on a spectrophotometric approach [4].
Protocol Step Details
1. Sample Preparation Concentrate the cell-free culture supernatant or prepare a crude bacterial cell lysate from a suspected contaminant [4].
2. Reaction Setup Incubate the sample with a known concentration of this compound (e.g., 100 µM) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) [4] [1].
3. Detection & Analysis Monitor the reaction mixture using High-Performance Liquid Chromatography (HPLC) to detect the degradation products of penicillin G [1]. Alternatively, use a spectrophotometer to measure the decrease in absorbance or the hydrolysis of a specific chromogenic β-lactam substrate like nitrocefin [4].

Troubleshooting Guide: Common Problems & Solutions

Problem Possible Cause Recommended Solution
Rapid loss of antibiotic activity β-lactamase secretion by contaminating microbes. Implement stricter aseptic techniques. Use a β-lactamase inhibitor (e.g., clavulanic acid) in the culture medium. Test for contamination and use an antibiotic from a different class [3] [4].
Unexpected microbial growth in treated cultures Contamination with β-lactamase-producing bacteria. Discard the contaminated culture. Sterilize the work area and equipment. Use a proven antibiotic cocktail effective against a broader spectrum of organisms. Authenticate your cell line to rule out cross-contamination.
Inconsistent experimental results Variable degradation of penicillin G leading to fluctuating effective concentration. Aliquot and properly store penicillin G stock solutions. Regularly check the concentration of penicillin G in the medium using analytical methods like HPLC [1] or a bioassay. Prepare fresh culture media frequently.

Experimental Protocols for Contamination Control

Protocol 1: Detecting β-Lactamase Activity via Spectrophotometry This method is based on procedures used to characterize β-lactamases [4] [1].

  • Reagent Preparation: Prepare a 100 µM solution of this compound in 0.1 M sodium phosphate buffer (pH 7.0).
  • Enzyme Source: Obtain a cell-free extract from a centrifuged and sonicated bacterial culture sample.
  • Reaction: Mix the enzyme source with the penicillin G solution and incubate at the optimal temperature (e.g., 32°C).
  • Measurement: Use a spectrophotometer to track changes in absorbance at a specific wavelength over time. The rate of change indicates the level of enzymatic activity.
  • Kinetics: Calculate kinetic parameters (Km and kcat) to quantify the enzyme's efficiency against penicillin G [1].

Protocol 2: Monitoring Penicillin G Degradation by HPLC This protocol provides a direct measurement of penicillin G concentration [1].

  • Sample Collection: Collect samples from your culture medium at various time points.
  • Sample Processing: Centrifuge the samples to remove cells and particulates.
  • Chromatography: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
  • Detection: Use a UV detector to monitor for penicillin G and its degradation products. A decreasing peak area for penicillin G confirms degradation.
  • Quantification: Compare peak areas against a standard curve of known penicillin G concentrations for precise quantification.

The following diagram illustrates the logical workflow for diagnosing and addressing this compound contamination in your experiments.

Start Observed Issue: Unexpected Results A Check for microbial growth in culture Start->A B Growth observed? A->B C General microbial contamination B->C Yes D Test medium for β-lactamase activity B->D No H Discard culture. Review aseptic technique. Decontaminate workspace. C->H E Activity detected? D->E F Contamination with β-lactamase-producing bacteria E->F Yes G No enzymatic activity confirmed E->G No J Implement preventive measures: - Use β-lactamase inhibitors - Validate antibiotic concentration - Test new antibiotic lots F->J I Investigate other causes: - Cell line viability - Other media components - Experimental conditions G->I H->J I->J

References

Penicillin G potassium protocol optimization for resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Addressing Penicillin Resistance

This guide helps diagnose and overcome resistance mechanisms in your experiments.

Resistance Mechanism Description Recommended Experimental Actions
Enzymatic Inactivation (β-lactamases) [1] Bacteria produce enzymes (e.g., serine β-lactamases, Metallo-β-Lactamases/MBLs) that hydrolyze the β-lactam ring, inactivating the drug. Test for synergy by combining Penicillin G with a β-lactamase inhibitor (e.g., clavulanate, sulbactam, tazobactam) [1] [2]. For MBLs, investigate novel chelator-based inhibitors (e.g., BP1, taniborbactam) in combination with a carbapenem [3].
Target Modification (Altered PBPs) [4] Mutations in Penicillin-Binding Proteins (PBPs) reduce the drug's binding affinity. A classic example is Methicillin-Resistant Staphylococcus aureus (MRSA) [4]. Determine MIC to confirm resistance. Shift therapy to non-β-lactam antibiotics effective against MRSA, such as vancomycin or daptomycin [4]. Use Penicillin G only if susceptibility is confirmed.
Reduced Permeability & Efflux Pumps [1] Gram-negative bacteria have an outer membrane that restricts drug entry. Upregulated efflux pumps actively expel the antibiotic from the cell [1]. Utilize checkerboard assays to evaluate if efflux pump inhibitors (e.g., Carbonyl Cyanide m-Chlorophenylhydrazine/CCCP) restore susceptibility. Consider higher, more frequent dosing regimens if pharmacodynamics allow [5].

The following workflow outlines a systematic approach to diagnose resistance in the lab:

G title Diagnostic Workflow for Penicillin G Resistance start Start: Suspected Resistance to Penicillin G mic Confirm with MIC Test start->mic mech Investigate Resistance Mechanism mic->mech enz Enzymatic Inactivation (β-lactamase production) mech->enz target Target Modification (Altered PBPs) mech->target efflux Reduced Permeability or Efflux Pumps mech->efflux act1 Action: Test combination with β-lactamase inhibitors. enz->act1 act2 Action: Confirm with PCR for mecA gene (e.g., MRSA). Switch to non-β-lactam therapy. target->act2 act3 Action: Test with efflux pump inhibitors or use alternative drugs. efflux->act3

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the fundamental mechanism of action of Penicillin G Potassium? this compound is a β-lactam antibiotic. Its primary bactericidal mechanism is the inhibition of bacterial cell wall synthesis. It achieves this by irreversibly binding to Penicillin-Binding Proteins (PBPs) located on the inner bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan cross-linking, leading to a weakened cell wall that is susceptible to osmotic pressure and eventual cell lysis [6]. Gram-positive bacteria are particularly vulnerable due to their thick, exposed peptidoglycan layer.

Q2: Beyond the classic mechanisms, what are some advanced strategies being researched to combat resistance? Research is exploring innovative strategies that move beyond simple antibiotic cycling:

  • Exploiting Collateral Sensitivity: This approach uses computational models to design sequential antibiotic therapies. The idea is that resistance to one antibiotic (e.g., Penicillin G) can make the bacterium more susceptible to a second, unrelated drug. Computational frameworks can analyze fitness landscapes to predict these sequences and avoid treatments that lead to multi-drug resistant strains [7].
  • Novel Inhibitors for Metallo-β-Lactamases (MBLs): Since no MBL inhibitors are currently approved, this is a critical research area. One strategy involves designing dual-action molecules where a potent zinc chelator (like NOTA or DOTA) is covalently attached to a β-lactam scaffold (e.g., cephalosporin). This conjugate, such as the experimental compound BP1, aims to deliver the inhibitor directly to the site of action, restoring the efficacy of last-resort carbapenems [3].

Q3: How can I optimize dosing protocols in experimental models? While clinical guidelines offer a starting point, experimental protocols should be guided by your specific model:

  • Dosing Intervals: Penicillin G has a short half-life. For systemic infections in a model, frequent dosing (e.g., every 4-6 hours) or continuous infusion may be necessary to maintain therapeutic levels above the MIC [5] [6].
  • Renal Function: Be aware that Penicillin G is primarily cleared by the kidneys. Dosage adjustments are crucial in animal models with induced renal impairment to avoid toxicity and ensure accurate results [6].
  • Source Control: In models of bacteremia or abscesses, the antibiotic alone may fail. The IDSA guidelines emphasize that physical source control (e.g., surgical intervention in an animal model) is as important as appropriate antibiotic therapy [4].

Advanced Experimental Protocols

For researchers developing new solutions, here are summaries of key methodologies from recent literature.

Protocol: Evaluating a Novel β-Lactam-MBL Inhibitor Conjugate

This protocol is based on research into compounds like BP1, a cyclic zinc chelator attached to a cephalosporin [3].

  • Objective: To determine if the inhibitor conjugate (BP1) can restore the efficacy of a carbapenem (meropenem) against MBL-producing, carbapenem-resistant Enterobacterales (CRE).
  • Materials: Bacterial strains (e.g., K. pneumoniae producing NDM-1 or VIM-2), Meropenem, BP1, cation-adjusted Mueller-Hinton broth.
  • Methodology:
    • Checkboard Assay: Perform a standard microdilution checkerboard assay to determine the Minimum Inhibitory Concentration (MIC) of meropenem alone and in combination with serial dilutions of BP1.
    • Time-Kill Kinetics: Inoculate broth with a standardized bacterial inoculum. Test groups: a) Untreated control, b) Meropenem at a sub-MIC concentration, c) BP1 alone, d) Meropenem + BP1 combination. Take samples at 0, 2, 4, 8, and 24 hours, plate for viable counts, and plot the log10 CFU/mL over time. Sterilizing activity is observed if the combination group shows no growth after 24h.
    • In Vivo Efficacy (Mouse Model): Infect mice with a lethal inoculum of CRE. Treat with: a) Vehicle control, b) Meropenem, c) BP1, d) Meropenem + BP1. Monitor survival and/or quantify bacterial load in target organs (e.g., spleen) after several days. A successful outcome is a >3 log10 reduction in bacterial load for the combination group compared to the control.
Protocol: Data-Driven Design of Sequential Antibiotic Therapy

This protocol uses a computational framework to guide experimental cycles, avoiding multi-resistance [7].

  • Objective: To use pre-existing collateral sensitivity data to predict and test a sequence of antibiotics that suppresses the emergence of multi-drug resistance.
  • Materials: Collateral sensitivity heatmap data (e.g., MIC fold-changes for a panel of antibiotics against a wild-type and resistant strains), bacterial strain of interest, relevant antibiotics.
  • Methodology:
    • Data Input: Format your data as a matrix where each cell represents the interaction between antibiotics (Collateral Sensitivity/CS, Cross-Resistance/CR, or Insensitive/IN).
    • Computational Modeling: Input the data into a specialized computational platform (as described in [7]). The model, based on a switched system of ordinary differential equations, will simulate bacterial population dynamics under different antibiotic sequences.
    • In Vitro Validation: Select a promising sequence (e.g., Drug A -> Drug B) and a predicted failure sequence (e.g., Drug C -> Drug D) from the model. In an evolution experiment, expose bacteria to the first antibiotic for a set period (e.g., 3 days), then switch to the second. Monitor total population density and the emergence of resistant variants via plating on antibiotic-containing media. The successful sequence should maintain a low population without multi-resistant breakout.

References

Penicillin G potassium susceptibility testing quality control

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Penicillin G Susceptibility Testing Methods

The table below summarizes the performance of different testing methods for detecting penicillin susceptibility in Staphylococcus lugdunensis, a coagulase-negative staphylococcus, based on a 2020 comparative study [1].

Testing Method Key Protocol Details Sensitivity (%) Specificity (%) Key Findings & Recommendations
EUCAST Disc Diffusion 1-unit disc; breakpoint: ≥26 mm [1] 100 96 Higher sensitivity than CLSI; recommended for initial testing [1].
CLSI Disc Diffusion 10-unit disc; breakpoint: ≥29 mm [1] 97.2 100 One false-susceptible result was reported [1].
CLSI Disc Diffusion + Zone-Edge Analysis 10-unit disc; assessment for a "fuzzy" or sharp zone edge [1] 100 100 Correctly identified the false-susceptible isolate; recommended to enhance CLSI method [1].
Nitrocefin Test Detects β-lactamase production (encoded by blaZ gene) [1] 92.1 98.7 A positive test indicates resistance. Useful but slightly less sensitive than molecular methods [1].
Etest (MIC Determination) Quantitative MIC strips [1] 100 98.7 Highly accurate but more costly. Suitable for confirmatory testing [1].
*blaZ* Gene PCR Molecular detection of resistance gene [1] 100 100 Used as the reference method in the study to determine true susceptibility [1].

Detailed Experimental Protocols

For researchers aiming to replicate or validate these findings, here are the detailed methodologies from the key study.

Disc Diffusion Method (CLSI & EUCAST)

This protocol outlines the core steps for the disc diffusion test, highlighting the differences between the two standards [1].

cluster_clsi CLSI Method cluster_eucast EUCAST Method A Prepare 0.5 McFarland standard bacterial suspension in saline B Inoculate Mueller-Hinton agar plates A->B C Apply penicillin G discs B->C D Incubate plates C->D C1 Use 10-unit penicillin G disc C->C1 C2 Use 1-unit penicillin G disc C->C2 E Measure zone diameters and assess zone edges D->E D1 Incubate at 35°C for 16-18 hours D->D1 D2 Incubate at 35°C for 18±2 hours D->D2 E1 Interpret: Susceptible ≥29 mm E->E1 E2 Interpret: Susceptible ≥26 mm E->E2 Result1 Result1 Result2 Result2

Supplemental Zone-Edge Test

This simple visual assessment can significantly improve the accuracy of the disc diffusion test [1].

  • Principle: Bacterial colonies at the edge of the inhibition zone in resistant strains that produce small amounts of β-lactamase may appear fuzzy or show micro-colonies due to gradual antibiotic inactivation. Susceptible strains typically show an sharp, clear edge [1].
  • Procedure: After incubation, examine the zone of inhibition under good lighting, with or without magnification. Classify the edge as either sharp (indicating susceptibility) or fuzzy (indicating resistance) [1].

Key Implications for Quality Control

  • Method Selection is Critical: For staphylococci, the EUCAST method (1-unit disc) demonstrated superior sensitivity compared to the CLSI method (10-unit disc) in the cited study [1]. Relying solely on the CLSI method may yield false-susceptible results.
  • Adopt Zone-Edge Analysis: Incorporating zone-edge assessment is a simple, low-cost way to enhance the reliability of disc diffusion tests. The study showed it corrected the one false-susceptible result produced by the standard CLSI method [1].
  • Confirm with Gold Standards: For critical cases or discrepant results, confirmation with a quantitative method like Etest (MIC) or a nitrocefin test for β-lactamase production is advised [1].

The field of antimicrobial susceptibility testing is dynamic. The methodologies and interpretive criteria provided by standards organizations like CLSI and EUCAST are periodically updated. For the most current and definitive quality control protocols, always consult the latest versions of the CLSI M100 and EUCAST guidelines directly.

References

Penicillin G potassium combination therapy with probenecid

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Efficacy Comparison

The table below summarizes the key experimental findings that demonstrate the enhancement effect of probenecid on penicillin therapy.

Aspect Experimental Findings with Probenecid Key Data Source/Model

| Pharmacokinetic Boost | Significantly increased serum concentrations of Penicillin-V (a closely related oral penicillin). | Mean difference (95% CI) in serum concentration vs. penicillin alone:

  • 45 min: 4.32 (3.20–5.32) mg/L (total), 1.15 (0.88–1.42) mg/L (free)
  • 180 min: 2.2 (1.58–3.25) mg/L (total), 0.5 (0.35–0.76) mg/L (free) [1]. | Human randomized crossover study [1] | | Pharmacodynamic Outcome | Improved probability of target attainment (PTA) against Streptococcus pneumoniae. | Probenecid allowed for a fourfold increase in the Minimum Inhibitory Concentration (MIC) that could be covered by the penicillin regimen [1]. | Pharmacokinetic/Pharmacodynamic (PK/PD) modeling based on human study [1] | | Mechanism of Action | Inhibits renal organic anion transporters (OATs), reducing tubular secretion of penicillin. | Probenecid coadministration blocks the renal tubular secretion of penicillin G, prolonging its elimination and increasing serum concentrations [2] [3]. | Established pharmacological principle, described in drug monographs and PBPK models [4] [2] [3] |

Detailed Experimental Data & Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the methodologies for the key experiments cited.

  • Clinical PK Study Design (Penicillin-V & Probenecid): This was a randomized, open-label, crossover trial in healthy volunteers [1].

    • Intervention: Participants received multiple doses of penicillin-V (250 mg, 500 mg, or 750 mg) four times daily, with and without concurrent probenecid (500 mg four times daily) [1].
    • Sample Collection: Blood samples were drawn 45 and 180 minutes after an observed dose. Serum was separated and frozen for analysis [1].
    • Bioanalysis: Total and free (unbound) concentrations of penicillin-V and probenecid were quantified using a high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) method, considered a gold standard [1].
    • Data Modeling: A pharmacokinetic model was developed from the data, which was then used to calculate the Probability of Target Attainment (PTA) against various MICs of S. pneumoniae [1].
  • Preclinical Model (Furosemide & Probenecid): A study in rats provides a validated model for studying OAT-mediated drug interactions, relevant to the penicillin-probenecid mechanism [5].

    • Dosing: Rats received an intravenous dose of the OAT substrate furosemide, with or without an oral dose of probenecid (100 mg/kg) [5].
    • Sample Collection: Serial blood and urine samples were collected [5].
    • Bioanalysis: Concentrations of furosemide and probenecid were determined using a validated LC-MS/MS method. Untargeted metabolomics was also performed on the samples to identify endogenous compounds affected by probenecid [5].

Mechanism of Action: Renal Transporter Inhibition

The synergistic effect of probenecid is not due to a direct antimicrobial action but rather a pharmacokinetic boosting mechanism mediated by specific transporters in the kidneys. The following diagram illustrates this process for penicillin G.

As shown above, Penicillin G is eliminated by active secretion into the urine. This process involves uptake from the blood into the proximal tubule cells primarily via the Organic Anion Transporters OAT1 and OAT3 on the basolateral membrane, followed by efflux into the urine via pumps like MRPs on the apical membrane [4] [6] [5]. Probenecid competitively inhibits OAT1 and OAT3 [3]. By blocking this primary elimination pathway, probenecid reduces the renal clearance of penicillin, thereby increasing its plasma concentration and prolonging its time in the body [2].

Research Applications and Considerations

  • Utility in Drug Development: This combination strategy can be used to optimize dosing of existing penicillins, potentially extending their usability against pathogens with elevated MICs. It can also be a tool to combat drug shortages or reduce dosing frequency [1].
  • Safety and Tolerability: In the recent clinical study, the combination of penicillin-V with probenecid was reported to be safe and well-tolerated in healthy volunteers [1].
  • Regulatory and Clinical Context: The probenecid-penicillin interaction is a classic example used by regulatory agencies to demonstrate OAT-mediated drug-drug interactions (DDIs) [4]. It is already an established clinical practice in specific contexts, such as the treatment of neurosyphilis and gonorrhea, where probenecid is used to boost the efficacy of the penicillin regimen [3].

References

Pharmacokinetic Comparison: Penicillin G Potassium vs. Penicillin V

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Penicillin G Potassium Penicillin V (Phenoxymethylpenicillin)
Administration Intravenous (IV), Intramuscular (IM) [1] [2] Oral [1] [3]
Absorption & Bioavailability Destroyed by gastric acid; not suitable for oral administration [1] [2]. Rapid absorption from IM/SC sites [2]. Acid-stable; well-absorbed in fasting state [1] [3].
Protein Binding ~60% [1] ~80% [1]
Volume of Distribution (Vd) ~0.7 L/kg (primarily extracellular fluid) [2] Model-estimated Vd: 46.39 L (in a 3-compartment model) [3]
Clearance (CL) Renal clearance: 8.5 mL/min/kg (horses) [2]; Human CL correlates with creatinine clearance: CL (L/h) = 0.21 × CLcr (mL/min) [4] Model-estimated CL: 97.88 L/h (in a 3-compartment model) [3]
Elimination Half-Life ~1 hour (IV) [2] ~41 minutes (Total serum); ~55 minutes (Free serum) [3]
Primary Elimination Route Renal, via glomerular filtration and active tubular secretion [1] [2] Renal [1]

| Key PK/PD Driver & Target | Time-Dependent Killing Goal: Maintain free drug concentration above MIC for a high percentage of the dosing interval (%T>MIC) [4]. For endocarditis, a Cmin/MIC ratio ≥ 60 is a predictor of success [4]. | Time-Dependent Killing Goal: Maximize the duration that free drug concentration exceeds the MIC (%fT>MIC) [3]. |


Experimental Data and Methodologies

The quantitative data in the table is derived from specific experimental protocols. Here are the methodologies for key studies.

Population PK of Penicillin G in Infective Endocarditis

This study established a critical target concentration for serious infections [4].

  • Objective: To evaluate the population pharmacokinetics of Penicillin G in patients with infective endocarditis and to define a PK/PD target linked to clinical efficacy [4].
  • Methodology:
    • Study Design: Population PK analysis of 46 serum samples from 25 patients with infective endocarditis [4].
    • Dosing: Patients received intravenous this compound [4].
    • Sample Collection: Blood samples were drawn from a brachial vein immediately before and 2 or 3 hours after drug administration [4].
    • Bioanalysis: Serum Penicillin G concentrations were measured using a validated High-Performance Liquid Chromatography (HPLC) method [4].
    • PK/PD Analysis: A one-compartment population PK model was developed. The relationship between the measured minimum concentration (Cmin)/MIC ratio and clinical outcome (success/failure) was analyzed using logistic regression and Receiver Operating Characteristic (ROC) curves [4].
  • Key Finding: The cut-off value for Penicillin G Cmin/MIC for clinical efficacy was determined to be 60 [4].
Steady-State PK of Penicillin V in Healthy Volunteers

This study provided a modern PK model for oral Penicillin V [3].

  • Objective: To explore the pharmacokinetics of Penicillin V at steady state to support the optimization of adult dosing regimens [3].
  • Methodology:
    • Study Design: A single-center study in 10 healthy volunteers at steady-state concentration [3].
    • Dosing: Participants took 5 doses of Penicillin V (500 mg, 6-hourly) at home, followed by a directly observed sixth dose at the clinic [3].
    • Sample Collection: On the study day, rich pharmacokinetic sampling was performed via a cannula with up to 15 blood samples drawn over 4 hours [3].
    • Bioanalysis: Total and unbound (free) drug concentrations in serum were determined using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), following ultrafiltration for free concentration [3].
    • PK Modeling: The concentration-time data were fitted with one-, two-, and three-compartment models to determine the best structural model [3].
  • Key Finding: A three-compartment model best described Penicillin V pharmacokinetics, with a mean free serum half-life of 55 minutes and protein binding of approximately 77% [3].

Pharmacokinetic Pathways and Boosting Strategies

The journey of both drugs in the body involves absorption, distribution, and elimination, with Penicillin G's pathway being simpler due to its parenteral administration. A key research area involves modulating the elimination pathway to boost drug exposure.

The following diagram illustrates the core pharmacokinetic pathways and a modern boosting strategy for penicillin.

A prominent strategy to optimize penicillin pharmacokinetics is pharmacokinetic boosting. As shown in the pathway, probenecid competitively inhibits the organic anion transporters (OATs) in the kidneys responsible for the tubular secretion of penicillin [5]. By blocking this elimination pathway, probenecid reduces renal clearance and significantly increases serum concentrations of the antibiotic [5].

  • Evidence: A 2024 randomized crossover study demonstrated that co-administering probenecid with Penicillin V resulted in significantly higher total and free serum concentrations at 45 and 180 minutes post-dose. The Probability of Target Attainment (PTA) analysis indicated that this boosting effect could allow a fourfold increase in the MIC that can be effectively covered by a given Penicillin V dose [5].
  • Research Implication: This strategy is relevant for enhancing efficacy in challenging infections or for overcoming supply shortages by making lower doses more effective [5].

References

Penicillin G potassium antimicrobial spectrum compared to other beta-lactams

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum Comparison

The table below summarizes the antimicrobial spectra of Penicillin G potassium and other major beta-lactam classes, highlighting key coverage differences crucial for antibiotic selection and development.

Beta-Lactam Class / Specific Agent Gram-Positive Spectrum Gram-Negative Spectrum Beta-Lactamase Susceptibility Key Clinical Indications & Notes
Natural Penicillins (Penicillin G) [1] [2] Excellent activity against beta-hemolytic streptococci (Groups A, B, C, D, F, G), Streptococcus pneumoniae, and viridans-group streptococci. [2] Limited activity. Active against Neisseria meningitidis and Treponema pallidum (syphilis). Inactive against most other aerobic Gram-negative bacilli. [2] Highly susceptible. Inactivated by penicillinase (a type of beta-lactamase), which is produced by staphylococci and many other bacteria. [2] Streptococcal pharyngitis, syphilis, meningococcal meningitis. [1] Note: Universal susceptibility to penicillin was once assumed, but partial resistance in T. pallidum has been confirmed in vitro. [3]
Aminopenicillins (Ampicillin/Amoxicillin) [1] [2] Similar to natural penicillins, plus activity against Enterococcus faecalis and Listeria monocytogenes. [1] [2] Expanded spectrum. Covers some Enterobacteriaceae (e.g., E. coli, Proteus mirabilis) and Haemophilus influenzae (non-beta-lactamase producing). [2] Susceptible unless combined with a beta-lactamase inhibitor (e.g., Amoxicillin-clavulanate). [1] [4] Drug of choice for Listeria and Enterococcus infections. Used for otitis media and sinusitis. [1] [4] [2]
Antistaphylococcal Penicillins (Oxacillin, Cloxacillin) [1] [2] Active against methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci. Not active against MRSA or enterococci. [1] [2] No clinically reliable activity. [4] [2] Resistant to staphylococcal penicillinases. [4] First-choice agents for skin/soft tissue infections and serious infections caused by MSSA. [1]
First-Generation Cephalosporins (Cefazolin, Cephalexin) [1] [2] Highly active against MSSA and streptococci. [2] Limited. Active against some E. coli, Klebsiella spp., and P. mirabilis. [2] More resistant than penicillins, but susceptibility varies. [4] Skin/soft tissue infections, surgical prophylaxis. [1] Note: All cephalosporins are inactive against Enterococcus and Listeria. [2]
Third-Generation Cephalosporins (Ceftriaxone, Cefotaxime) [1] Good activity against streptococci, but variable and generally weaker activity against staphylococci. [4] Greatly expanded spectrum. Active against many Enterobacteriaceae, Neisseria spp., and H. influenzae. [1] [4] More stable against many beta-lactamases, especially those produced by Gram-negative bacteria. [5] Community-acquired pneumonia, meningitis, gonorrhea, complicated UTIs. [1]
Carbapenems (Imipenem, Meropenem) [1] Excellent broad-spectrum activity, including against streptococci and enterococci (not MRSA). [1] Broadest spectrum among beta-lactams. Active against most Enterobacteriaceae, P. aeruginosa, and anaerobes. [1] Highly resistant to most beta-lactamases, including ESBLs. However, susceptible to carbapenemases (e.g., KPC, NDM). [1] [6] Nosocomial infections, polymicrobial infections, and infections caused by ESBL-producing organisms. [1]
Monobactams (Aztreonam) [1] No activity against Gram-positive bacteria or anaerobes. [1] Targeted spectrum. Active only against aerobic Gram-negative organisms, including P. aeruginosa. [1] Stable against many beta-lactamases (e.g., ESBLs). [1] Alternative for Gram-negative infections in patients with penicillin allergy, as cross-reactivity is rare. [1]

Mechanism of Action and Resistance

Understanding the unified mechanism and evolving resistance is fundamental for antibiotic research and development.

  • Mechanism of Action: All beta-lactam antibiotics, including Penicillin G, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They acylate the transpeptidase enzyme, also known as Penicillin-Binding Protein (PBP), which prevents the cross-linking of peptidoglycan chains. This disrupts cell wall integrity, leading to bacterial cell lysis and death [1] [5].

  • Mechanisms of Resistance: Bacterial resistance to beta-lactams is a major global health challenge. The primary mechanisms include [1] [5] [7]:

    • Enzymatic Inactivation: Production of beta-lactamases (e.g., penicillinases, ESBLs, carbapenemases) that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. This is the most common mechanism [1] [6].
    • Target Alteration: Modification of PBPs, reducing their affinity for the antibiotic. For example, altered PBP2a in MRSA confers resistance to most beta-lactams, and mutations in the TP0705 PBP in Treponema pallidum lead to partial resistance to Penicillin G and ceftriaxone [1] [3].
    • Reduced Permeability: Changes in outer membrane porins in Gram-negative bacteria that limit antibiotic penetration [1].
    • Efflux Pumps: Active transport of antibiotics out of the bacterial cell [1].

The following diagram illustrates the relationship between beta-lactam action and bacterial resistance mechanisms.

beta_lactam_mechanism cluster_action Bactericidal Action cluster_resistance Primary Resistance Mechanism BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds to Inactive Inactive Antibiotic BetaLactam->Inactive CW Disrupted Cell Wall Synthesis PBP->CW Inhibits BL β-Lactamase Enzyme BL->BetaLactam Hydrolyzes

Key Experimental Protocols for Beta-Lactam Research

For researchers, key experimental data on antibiotic spectrum and resistance comes from standardized microbiological and biochemical assays.

  • Minimum Inhibitory Concentration (MIC) Determination [8] [3]

    • Purpose: To determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.
    • Protocol:
      • Prepare twofold serial dilutions of the antibiotic (e.g., from 16 µg/mL to 0.008 µg/mL) in a liquid culture medium.
      • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., ~10^5 CFU/mL).
      • Incubate the plates under appropriate conditions (temperature, atmosphere, time) for the specific pathogen.
      • The MIC is identified as the well with the lowest antibiotic concentration that shows no turbidity (no growth).
  • Competitive Penicillin-Binding Protein (PBP) Binding Assay [8]

    • Purpose: To compare the relative affinities of different beta-lactam antibiotics for specific PBPs.
    • Protocol:
      • Prepare bacterial membrane fractions containing the PBPs.
      • Incubate the membranes with a competing, unlabeled beta-lactam antibiotic at various concentrations.
      • Add a fixed concentration of a biotinylated ampicillin (Bio-Amp) probe.
      • Resolve the proteins using SDS-PAGE and transfer to a membrane.
      • Detect the biotinylated PBPs using streptavidin-conjugated reagents. A reduction in Bio-Amp signal indicates successful competition and high affinity of the unlabeled antibiotic for that PBP. The IC50 (concentration inhibiting 50% of Bio-Amp binding) can be calculated for each PBP.

Research and Development Implications

Current research focuses on overcoming resistance, particularly the threat posed by beta-lactamases.

  • Novel Beta-Lactamase Inhibitors: The development of new, potent beta-lactamase inhibitors (BLIs) is a primary strategy. Avibactam, vaborbactam, and relebactam are newer BLIs that protect partner beta-lactams (ceftazidime, meropenem) from degradation by a broader range of enzymes, including some carbapenemases [1] [6] [7]. Next-generation inhibitors like taniborbactam are in development, showing activity against both serine- and metallo-beta-lactamases [6].
  • Innovative Molecular Designs: Researchers are exploring novel chemical approaches, such as:
    • Bis-beta-lactam antibiotics: Dimers of classic beta-lactams (e.g., from ampicillin) designed to have enhanced affinity for mutated PBPs and the ability to simultaneously bind two target sites [6].
    • Siderophore-conjugated antibiotics: Molecules like cefiderocol that exploit bacterial iron-uptake systems to actively transport the antibiotic into the cell, overcoming permeability-based resistance [1] [5].

The data confirms that this compound remains a narrow-spectrum cornerstone for susceptible Gram-positive infections. However, the relentless spread of resistance mechanisms, including emerging tolerance in historically sensitive pathogens like T. pallidum, underscores the critical need for the ongoing development of novel beta-lactams and combination therapies [6] [9] [3].

References

Penicillin G potassium troches efficacy clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Clinical Trials

The table below summarizes key outcomes from two major clinical trials investigating 50 mg penicillin G potassium troches.

Trial Description Patient Population Healing & Size Reduction Findings Pain Relief Findings Safety Profile
Phase 2, Double-blind, RCT (2003) [1]: Randomized to active, placebo, or no-treatment arms. 100 subjects with minor RAS of <48 hours duration [1]. Significantly earlier complete ulcer resolution vs. placebo and no-treatment arms [1]. Significantly earlier complete pain relief vs. placebo and no-treatment arms [1]. No allergic reactions observed; minimal safety concerns [1].
Phase 3, Multicenter RCT (2010) [2] [3]: Randomized to active, placebo, or no-treatment arms. 258 Chinese subjects with MiRAU [2]. Significant reduction in ulcer size vs. controls (P < .00001 on days 3, 4, 5, and 6) [2]. Significant alleviation of ulcer pain vs. controls (P < .00001 on days 3, 4, 5, and 6) [2]. No severe adverse reactions; only 4 subjects had mild adverse effects [2].
RCT in Iran (2020) [4]: Used a topical powder containing PCN components. 50 patients with recurrent aphthosis [4]. Mean healing duration: 3 days (PCN) vs. 6 days (placebo); significant size reduction (P=0.008) [4]. Significant reduction in pain score (P=0.012) compared to placebo [4]. No topical or systemic adverse effects observed [4].

Detailed Experimental Protocols

To ensure the reliability of the data, the trials employed rigorous methodologies:

  • Study Design: The 2003 and 2010 trials were randomized, double-blind, and placebo-controlled, with the 2010 trial also including a no-treatment control arm [1] [2]. This robust design minimizes bias when assessing efficacy.
  • Intervention Protocol: In the troche studies, subjects were typically instructed to use one 50 mg troche four times daily for 4 days [2]. The Iranian study used a topical powder with a similar application frequency [4].
  • Primary Endpoints: The main goal was to measure the time (in days) to complete ulcer resolution [1]. Ulcer size was precisely measured using calipers [4].
  • Secondary Endpoints: A key secondary goal was the time to complete pain relief [1]. Pain was assessed using a standardized pain-rating scale where patients reported scores from 0 (painless) to 3 (severe pain preventing eating) [4].
  • Safety Monitoring: Studies actively monitored for adverse reactions, with specific attention to potential allergic responses given the use of penicillin [1] [2].

Comparison with Alternative Treatments

The table below compares this compound troches with general classes of alternative treatments for MiRAU.

Treatment Type Mechanism of Action Key Efficacy Findings Practical Considerations
This compound Troches Antibacterial; postulated anti-inflammatory properties [4]. Reduces healing time to ~3-4 days; significant pain relief within days [1] [2] [4]. Requires multiple daily applications; risk of penicillin allergy.
Topical Corticosteroids Anti-inflammatory; modulates local immune response. Considered a mainstay for symptom control [4]. Risk of local immunosuppression (e.g., oral candidiasis) with long-term use.
Other Topical Antibiotics (e.g., Tetracycline) Antibacterial; may reduce microbial load in ulcers. Shown to be effective in some studies [4]. Can lead to tooth discoloration in children; not suitable for all age groups.
Placebo / No Treatment N/A Natural healing in 6-7 days; pain persists for most of the healing period [1] [4]. Safe but associated with prolonged pain and discomfort.

Research Workflow and Logical Pathway

Start Clinical Observation: Potential PCN efficacy in aphthosis H1 Hypothesis: Topical PCN accelerates ulcer healing & pain relief Start->H1 P2 Phase 2 Trial (2003) H1->P2 F1 Findings: Significant improvement in healing time and pain P2->F1 P3 Phase 3 Trial (2010) F2 Findings: Confirmed efficacy & safety in a larger cohort P3->F2 C1 Conclusion: Positive efficacy with minimal safety concerns F1->C1 R1 Recommendation: Larger Phase 3 studies needed F1->R1 Leads to F2->C1 Meta Meta-Conclusion: PCN troches are a viable treatment for MiRAU C1->Meta R1->P3

Key Conclusions for Professionals

For researchers and drug development professionals, the data indicates:

  • Proven Efficacy: this compound troches offer a statistically significant and clinically relevant benefit for MiRAU, a condition with limited treatment options [1] [2] [4].
  • Favorable Safety: The treatment demonstrated a low incidence of adverse events across trials, with no severe allergic reactions reported, making it a relatively safe option for the general population (excluding penicillin-allergic patients) [1] [2].
  • Unresolved Mechanism: While efficacy is clear, the mechanism of action is not fully understood. It may extend beyond simple antibacterial activity to include anti-inflammatory effects, presenting an opportunity for further basic research [4].

References

Penicillin G potassium MIC values across bacterial species

Author: Smolecule Technical Support Team. Date: February 2026

MIC Data and Susceptibility by Species

The table below consolidates specific MIC and susceptibility information found in the search results.

Bacterial Species/Group Reported MIC or Susceptibility Context / Conditions Source
Staphylococcus lugdunensis 67% susceptible (33% resistant) [1] Clinical isolates; resistance primarily mediated by blaZ gene [1]. [1]

| Penicillin-susceptible *S. pneumoniae* | MIC < 0.1 µg/mL [2] | Breakpoint for treating pneumococcal disease, including meningitis [2]. | [2] | | Various Environmental Gram-negative Bacteria | Isolates showed high-level resistance (e.g., MIC for amoxicillin ≥4,096 µg/mL) [3] | Multi-drug resistant bacteria isolated from sewage water; not direct targets for Penicillin G [3]. | [3] |

Clinical Dosing Inferred from Susceptibility

The following table outlines recommended dosages of Penicillin G potassium for specific infections, which indirectly reflect the susceptibility of the causative organisms [4].

Infection Type Pathogen (Susceptible Strains) Typical Adult Dosage Regimen
Serious Infections (Pneumonia, Septicemia) Streptococcus pyogenes, S. pneumoniae 12 - 24 million units/day IV, in divided doses every 4-6 hours [4].
Endocarditis Staphylococcus species (non-penicillinase-producing) 5 - 24 million units/day IV, in divided doses every 4-6 hours [4].
Meningitis S. pneumoniae (with MIC < 0.1 µg/mL) Up to 24 million units/day IV [4]. IDSA recommends 24 million units/day in divided doses every 4 hours [4].
Anthrax Bacillus anthracis (penicillin-susceptible) Minimum of 8 million units/day IV, in divided doses every 6 hours [4].

Experimental Methodologies for MIC Determination

The search results detailed several methods for determining MIC, ranging from standard techniques to novel technologIES.

  • Standard Phenotypic Methods [1]:

    • Disc Diffusion: Performed using either 1 U (EUCAST standard) or 10 U (CLSI standard) penicillin G discs on Mueller-Hinton agar. Zone-edge appearance (fuzzy vs. sharp) can help interpret results for staphylococci [1].
    • MIC Determination: Broth microdilution or use of a Penicillin G Etest strip on Mueller-Hinton agar is used to determine the precise MIC value [1].
    • Nitrocefin Test: A rapid test for detecting β-lactamase (penicillinase) production, which is a key mechanism of resistance [1].
  • Genomic Prediction Models [5]:

    • Method: Advanced deep learning models (e.g., Convolutional Neural Networks) can predict MIC values by integrating bacterial genomic data (e.g., k-mer features, AMR genes) with the molecular structure of the antibiotic (represented as SMILES strings) [5].
    • Workflow: This approach bypasses the need for initial culturing, using existing databases of whole genome sequences and corresponding laboratory-derived MIC values to train predictive models [5].
  • Novel Biosensor Technology [6]:

    • Principle: A paper-based organic field-effect transistor (OFET) platform is being developed for rapid Antimicrobial Susceptibility Testing (AST). It measures protons generated by bacterial metabolic activity as an indicator of viability under antibiotic exposure [6].
    • Advantage: This method can provide real-time, quantitative data on antibiotic efficacy and is particularly useful for analyzing biofilm-forming pathogens, which are often more resistant than their planktonic counterparts [6].

The workflow for MIC determination and prediction, incorporating both standard and advanced methods, can be visualized as follows:

cluster_1 Phenotypic Methods (Gold Standard) cluster_2 Genotypic Prediction Start Start: Bacterial Sample A1 Culture & Isolation Start->A1 B1 Whole Genome Sequencing Start->B1 A2 Standardized Inoculum (0.5 McFarland) A1->A2 A3 Apply Antibiotic A2->A3 A4 Incubation (16-20 hours, 35°C) A3->A4 A5 Measure Growth Inhibition A4->A5 A6 Determine MIC A5->A6 B2 Extract Features (k-mers, AMR Genes) B1->B2 B4 Deep Learning Model (e.g., CNN) B2->B4 B3 Input Antibiotic Structure (SMILES) B3->B4 B5 Predict MIC Value B4->B5

References

Penicillin G potassium tissue penetration comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tissue Penetration of Penicillin G Potassium

The table below summarizes key findings from available studies on how this compound distributes into different tissues and fluids.

Tissue/Fluid Penetration Relative to Serum Key Findings Experimental Model & Methodology
Cerebrospinal Fluid (CSF) Poor without inflammation; 2-6% with inflamed meninges [1] CSF/serum ratio improves with meningeal inflammation [1] Human studies; CSF and serum sampling after IV administration [2] [1]
Subcutaneous Fluid (SF) Lower & delayed peak; similar levels after ~4 hours [3] Concentration-time curves parallel serum but with lower, later peaks [3] Calf model; SF sampled via filter paper discs & microcapillaries after IM injection [3]
Tissue Cage Fluid (TCF) Slow rise & decline; prolonged half-life [3] Characterized by very slow penetration and elimination [3] Calf model with implanted tissue cages; TCF sampling after IM injection [3]
Abscesses, Synovial, Peritoneal Fluids Sufficient levels in presence of inflammation [1] Therapeutic levels achieved to inhibit most susceptible bacteria [1] Human pharmacokinetic studies [1]
General Extracellular Fluid Good penetration in most tissues [4] Varying degrees of distribution into pleural, pericardial, and interstitial fluids [1] Established pharmacokinetic data [1] [4]

Detailed Experimental Protocols

To assist in evaluating and potentially replicating these findings, here is a detailed breakdown of the key methodologies.

  • Study 1: Distribution to Tissue Cages and Subcutaneous Fluid in Calves [3]

    • Objective: To compare the distribution of penicillin-G and spiramycin after a single intramuscular injection.
    • Model: Calves.
    • Methodology:
      • Sample Collection: Serum, subcutaneous tissue fluid (SF), and tissue cage fluid (TCF) were sampled over time.
      • SF Sampling: Two methods were used: filter paper discs and microcapillaries.
      • TCF Sampling: Fluid was collected from subcutaneously implanted perforated steel spheres ("tissue cages") that had been allowed to heal and fill with fluid.
      • Drug Administration: Single intramuscular injections of potassium penicillin-G (KPG), procaine penicillin-G (PPG), and spiramycin adipate.
      • Data Analysis: Concentration-time curves were plotted, and key parameters like elimination half-life (t1/2) and area under the curve (AUC) were calculated for each compartment.
  • Study 2: Penetration into the Central Nervous System (CNS) [2] [1]

    • Objective: To understand the penetration of penicillin G into the cerebrospinal fluid (CSF).
    • Model: Humans (patients and pharmacokinetic studies).
    • Methodology:
      • Sample Collection: Paired samples of serum and CSF were obtained, often via lumbar puncture.
      • Key Variable: The presence or absence of meningeal inflammation was a critical factor.
      • Drug Administration: Intravenous (IV) administration of this compound.
      • Data Analysis: CSF-to-serum ratios were calculated by comparing the concentration of the drug in each fluid.

Factors Influencing Tissue Penetration

The penetration of penicillin G into various tissues is not uniform and is influenced by several key factors, as illustrated below. The diagram maps out the primary factors and their impacts on distribution.

Physicochemical Properties Physicochemical Properties Poor Lipophilicity Poor Lipophilicity Physicochemical Properties->Poor Lipophilicity Active Efflux Transport Active Efflux Transport Physicochemical Properties->Active Efflux Transport Physiological Barriers Physiological Barriers Blood-Brain/CSF Barrier Blood-Brain/CSF Barrier Physiological Barriers->Blood-Brain/CSF Barrier Pathological Conditions Pathological Conditions Meningeal Inflammation Meningeal Inflammation Pathological Conditions->Meningeal Inflammation Low Passive Diffusion Low Passive Diffusion Poor Lipophilicity->Low Passive Diffusion Leads to Reduced CNS Concentration Reduced CNS Concentration Active Efflux Transport->Reduced CNS Concentration Pumps drug out Limited CSF Penetration Limited CSF Penetration Blood-Brain/CSF Barrier->Limited CSF Penetration Tight junctions restrict Improved CSF Penetration Improved CSF Penetration Meningeal Inflammation->Improved CSF Penetration Disrupts barrier

The diagram above shows that the primary challenge for penicillin G is penetrating tight physiological barriers like the blood-brain barrier, due to its poor lipophilicity and susceptibility to active efflux pumps [2] [1]. However, inflammation can improve delivery to otherwise protected sites by making these barriers more permeable [1].

Insights for Research and Development

The experimental data highlights critical considerations for drug development professionals:

  • Therapeutic Implications: The poor natural penetration of penicillin G into the CNS and certain tissue compartments explains why very high intravenous doses are required to treat infections like meningitis [5] [1]. This also underscores the risk of treatment failure in sites with poor vascularization or access.
  • Model Selection: The calf tissue cage model is a validated experimental system for studying the pharmacokinetics and pharmacodynamics of antibiotics in a non-serum compartment that mimics a closed-space infection [3].
  • Comparative Performance: When compared to other antibiotics like spiramycin, penicillin G shows a different penetration profile. For instance, spiramycin achieved higher and more sustained concentrations in subcutaneous fluid than in serum, a pattern not seen with penicillin G [3].

References

×

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.05460969 g/mol

Monoisotopic Mass

372.05460969 g/mol

Heavy Atom Count

24

UNII

VL775ZTH4C

Related CAS

61-33-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (98.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (35.38%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G potassium binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

113-98-4
1406-05-9

Wikipedia

Penicillin g potassium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1): ACTIVE

Dates

Last modified: 09-12-2023

Explore Compound Types